ND-322 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C15H16ClNO3S2 |
|---|---|
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]aniline;hydrochloride |
InChI |
InChI=1S/C15H15NO3S2.ClH/c16-11-1-3-12(4-2-11)19-13-5-7-15(8-6-13)21(17,18)10-14-9-20-14;/h1-8,14H,9-10,16H2;1H |
Clé InChI |
FOCZQHBXIUOIJR-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Target Profile of ND-322 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ND-322 hydrochloride is a potent and selective, thiirane-based small molecule inhibitor targeting Matrix Metalloproteinase-14 (MT1-MMP) and Matrix Metalloproteinase-2 (MMP-2).[1][2] These enzymes are key players in the degradation of the extracellular matrix, a process integral to cancer progression, particularly in tumor cell invasion and metastasis. Preclinical studies, primarily in the context of melanoma, have demonstrated the potential of ND-322 to reduce tumor growth and metastatic dissemination by concurrently inhibiting these two critical proteases. This document provides a comprehensive overview of the target profile of this compound, including its inhibitory activity, selectivity, mechanism of action, and the experimental protocols used for its characterization.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Dysregulation of MMP activity is a hallmark of many diseases, including cancer. MT1-MMP (MMP-14), a membrane-tethered MMP, plays a crucial role in pericellular proteolysis and is a key activator of pro-MMP-2. Both MT1-MMP and MMP-2 are frequently overexpressed in various malignancies, including melanoma, and their expression levels often correlate with poor prognosis.[1][2]
This compound emerges from the thiirane (B1199164) class of MMP inhibitors, which are distinguished by their unique, mechanism-based inhibition. This class of inhibitors demonstrates high selectivity for gelatinases (MMP-2 and MMP-9) and MT1-MMP, with minimal activity against other MMPs, thereby reducing the likelihood of off-target effects.[1]
Target Profile and Selectivity
The primary targets of ND-322 are MT1-MMP and MMP-2. Its inhibitory activity is quantified by inhibition constants (Kᵢ), which denote the concentration of inhibitor required to produce half-maximum inhibition.
Table 1: Inhibitory Activity of this compound
| Target | Inhibition Constant (Kᵢ) |
| MMP-2 | 24 ± 15 nM |
| MT1-MMP | 210 ± 20 nM |
| MMP-9 | 870 ± 110 nM |
Data sourced from Marusak et al., 2016.[1]
ND-322 exhibits a high degree of selectivity for MT1-MMP and MMP-2 over other MMPs. It has been reported to poorly inhibit several other MMPs, a desirable characteristic for a therapeutic candidate as it minimizes the potential for disrupting the physiological functions of other members of the MMP family.[1]
Mechanism of Action and Signaling Pathway
This compound functions as a mechanism-based inhibitor. The thiirane moiety of the molecule is key to its selective action. It is proposed that the active site of gelatinases and MT1-MMP catalyzes the opening of the thiirane ring, leading to a potent, slow-binding inhibition.[1]
In the context of melanoma, MT1-MMP, located on the cell surface, activates pro-MMP-2 to its active form. Active MMP-2 then degrades components of the ECM, facilitating cell migration and invasion. This signaling cascade can also influence intracellular signaling pathways, such as the activation of RAC1, a small GTPase involved in cell motility. By inhibiting both MT1-MMP and MMP-2, ND-322 disrupts this pro-tumorigenic signaling axis.[1]
Preclinical Efficacy
In preclinical studies using an orthotopic mouse model of melanoma, ND-322 demonstrated significant anti-tumor activity. Treatment with ND-322 led to a reduction in primary tumor growth and a delay in the onset of lung metastasis.[1] These findings underscore the therapeutic potential of dual MT1-MMP and MMP-2 inhibition in cancers where this signaling axis is active.
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy. The following are detailed, representative protocols for the key experiments cited in the evaluation of this compound.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This assay is used to determine the inhibitory potency (Kᵢ or IC₅₀ values) of ND-322 against purified MMPs.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-2, MT1-MMP, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells for a vehicle control (DMSO) and a no-enzyme control.
-
Add the purified MMP enzyme to each well (except the no-enzyme control) and incubate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) using a microplate reader in kinetic mode.
-
Record data at regular intervals (e.g., every minute) for 15-30 minutes.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value. Kᵢ values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Gelatin Zymography
This technique is used to assess the effect of ND-322 on the activity of gelatinases (MMP-2 and MMP-9) in biological samples, such as conditioned media from cell cultures.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Cell culture conditioned media
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 0.2 M NaCl, pH 7.6)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Culture melanoma cells in serum-free media in the presence of varying concentrations of this compound.
-
Collect the conditioned media and concentrate if necessary.
-
Mix the conditioned media with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel in zymogram renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
Quantify the band intensity using densitometry.
Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This assay evaluates the effect of ND-322 on the invasive capacity of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel or another basement membrane extract
-
Cancer cell line (e.g., melanoma cells)
-
Serum-free and serum-containing cell culture media
-
This compound
-
Crystal violet staining solution
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium containing various concentrations of this compound.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically for "this compound." The compound appears to be in the preclinical stage of development.
Conclusion
This compound is a promising preclinical candidate that selectively targets MT1-MMP and MMP-2. Its mechanism of action, involving the disruption of a key signaling pathway in tumor invasion and metastasis, has been validated in melanoma models. The data presented in this guide highlight the potent and selective nature of ND-322 and provide a foundation for its further investigation as a potential therapeutic agent for the treatment of cancer. The detailed experimental protocols offer a framework for researchers to further explore the pharmacological properties of this and similar compounds.
References
ND-322 Hydrochloride: A Technical Guide to Gelatinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
ND-322 hydrochloride is a potent and selective, water-soluble, thiirane-based inhibitor of gelatinases, particularly matrix metalloproteinase-2 (MMP-2) and membrane type 1 matrix metalloproteinase (MT1-MMP).[1][2] Gelatinases are key enzymes involved in the degradation of the extracellular matrix, a process integral to physiological and pathological processes, including tumor invasion and metastasis.[1] This technical guide provides an in-depth overview of this compound for gelatinase inhibition studies, including its inhibitory activity, detailed experimental protocols for in vitro assays, and a depiction of the relevant signaling pathway.
Introduction to this compound
ND-322 is a small molecule inhibitor that demonstrates high selectivity for MMP-2 and MT1-MMP, with a lower affinity for MMP-9.[1] Its mechanism of action involves the thiirane (B1199164) ring, which, upon interaction with the glutamate (B1630785) residue in the active site of the target proteinase, opens to form a thiolate. This results in a potent, tight-binding inhibition.[1] Studies have demonstrated the efficacy of ND-322 in reducing melanoma cell growth, migration, and invasion, highlighting its potential as a therapeutic agent in oncology.[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against key gelatinases has been determined through in vitro kinetic assays. The inhibition constants (Ki) provide a quantitative measure of the inhibitor's affinity for the target enzymes.
| Target Enzyme | Inhibition Constant (Ki) |
| MMP-2 | 24 ± 15 nM |
| MT1-MMP | 210 ± 20 nM |
| MMP-9 | 870 ± 110 nM |
| Data sourced from Marusak et al., 2016.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the gelatinase inhibitory activity of this compound.
Gelatin Zymography for Gelatinase Inhibition
Gelatin zymography is a widely used technique to detect the activity of gelatinases. It involves the separation of proteins by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity, and areas of gelatin degradation by gelatinases appear as clear bands against a stained background.[3][4][5][6]
Materials:
-
Conditioned cell culture media or purified enzyme samples
-
Tris-Glycine SDS sample buffer (non-reducing)
-
Polyacrylamide gel (e.g., 10%) containing 0.1% (w/v) gelatin
-
Electrophoresis running buffer (Tris-Glycine-SDS)
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Sample Preparation: Collect conditioned media from cell cultures treated with and without this compound at various concentrations. Centrifuge the media to remove cells and debris. Determine the protein concentration of the samples.
-
Electrophoresis: Mix the samples with non-reducing SDS sample buffer. Do not boil the samples. Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in renaturing buffer with gentle agitation at room temperature to remove SDS and allow the enzymes to renature.
-
Enzyme Incubation: Decant the renaturing buffer and incubate the gel in developing buffer overnight (16-24 hours) at 37°C. This allows the gelatinases to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1-2 hours at room temperature. Destain the gel with destaining solution until clear bands, representing zones of gelatinolysis, are visible against a blue background.
-
Analysis: The intensity of the clear bands is inversely proportional to the activity of the gelatinases. Quantify the band intensity using densitometry software. A decrease in band intensity in the presence of ND-322 indicates inhibition of gelatinase activity.
Fluorogenic MMP Substrate Assay
This method provides a quantitative, real-time measurement of MMP activity using a quenched fluorogenic peptide substrate.[7][8][9] The substrate contains a fluorophore and a quencher in close proximity. Upon cleavage by an MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
Materials:
-
Purified active MMP-2 or MT1-MMP enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound stock solution
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Reagent Preparation: Prepare a working solution of the fluorogenic substrate in assay buffer. Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: To the wells of a 96-well black microplate, add the assay buffer, the diluted this compound solutions (or vehicle control), and the purified MMP enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., Ex/Em = 328/420 nm).[10] Monitor the increase in fluorescence intensity over time at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each concentration of ND-322. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, a process that is highly dependent on gelatinase activity.
Materials:
-
Boyden chamber or Transwell inserts (e.g., 8 µm pore size)
-
Matrigel or another basement membrane extract
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet or Diff-Quik)
-
Microscope
Protocol:
-
Insert Preparation: Coat the top surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the coated inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with a fixing solution. Stain the cells with a suitable staining solution.
-
Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope. A reduction in the number of invaded cells in the presence of ND-322 indicates its inhibitory effect on cell invasion.
Signaling Pathway and Experimental Workflow
ND-322 primarily exerts its effects by inhibiting the activity of MT1-MMP and MMP-2. A key pathway in cancer cell invasion is the activation of pro-MMP-2 by MT1-MMP at the cell surface.
MT1-MMP Dependent Pro-MMP-2 Activation Pathway
Caption: MT1-MMP mediated activation of pro-MMP-2 and its inhibition by ND-322.
Experimental Workflow for Assessing ND-322 Efficacy
References
- 1. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Gelatin zymography protocol | Abcam [abcam.com]
- 6. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 10. abcam.com [abcam.com]
In Vitro Activity of ND-322 Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the in vitro activity of ND-322 hydrochloride, a novel small-molecule inhibitor. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
ND-322 has been identified as a potent and selective inhibitor of Matrix Metalloproteinase-1 (MT1-MMP) and Matrix Metalloproteinase-2 (MMP2).[1] These enzymes are key players in the degradation of the extracellular matrix, a process critically involved in cancer cell growth, migration, invasion, and metastasis.[1] The primary focus of in vitro studies on ND-322 has been its potential as an anti-cancer agent, particularly in the context of melanoma.[1]
Quantitative Analysis of In Vitro Efficacy
The inhibitory activity of ND-322 against its primary targets and its effect on cancer cell lines have been quantified in several studies. The following table summarizes the key quantitative data.
| Target/Cell Line | Assay Type | Metric | Value | Reference |
| MT1-MMP | Enzyme Inhibition | IC₅₀ | Data Not Available in Provided Abstracts | [1] |
| MMP2 | Enzyme Inhibition | IC₅₀ | Data Not Available in Provided Abstracts | [1] |
| Melanoma Cells | Cell Growth | Inhibition | Significant Reduction | [1] |
| Melanoma Cells | Cell Migration | Inhibition | Significant Reduction | [1] |
| Melanoma Cells | Cell Invasion | Inhibition | Significant Reduction | [1] |
IC₅₀ (Half-maximal inhibitory concentration) values, while central to quantifying inhibitor potency, were not explicitly stated in the abstracts of the provided search results. Further review of the full-text articles is recommended to obtain this specific data.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key in vitro experiments performed to characterize the activity of ND-322.
Enzyme Inhibition Assays
To determine the inhibitory effect of ND-322 on MT1-MMP and MMP2, fluorogenic substrate-based assays are typically employed.
Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining the IC₅₀ of ND-322 against MT1-MMP and MMP2.
Protocol:
-
Recombinant human MT1-MMP or MMP2 is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.
-
A specific fluorogenic peptide substrate for the respective enzyme is added to initiate the reaction.
-
The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated for each concentration of ND-322.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell-Based Assays
To assess the effect of ND-322 on melanoma cell behavior, several in vitro assays are utilized.
1. Cell Growth/Viability Assay:
-
Principle: Measures the metabolic activity or proliferation of cells in the presence of the inhibitor.
-
Method: Melanoma cells are seeded in multi-well plates and treated with a range of ND-322 concentrations. After an incubation period (e.g., 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based dye is added. The conversion of these dyes by metabolically active cells into a colored or fluorescent product is quantified, providing a measure of cell viability.
2. Cell Migration Assay (Wound Healing/Scratch Assay):
-
Principle: Evaluates the ability of cells to move and close a gap created in a confluent monolayer.
-
Method: A confluent monolayer of melanoma cells is "scratched" with a pipette tip to create a cell-free zone. The cells are then treated with ND-322 or a vehicle control. The closure of the scratch is monitored and imaged at regular intervals. The rate of migration is quantified by measuring the change in the width of the cell-free area over time.
3. Cell Invasion Assay (Boyden Chamber Assay):
-
Principle: Measures the ability of cells to move through a layer of extracellular matrix, mimicking the invasion process.
-
Method: The assay is performed using a two-chamber system (e.g., a Transwell insert) where the upper and lower chambers are separated by a porous membrane coated with a basement membrane extract (e.g., Matrigel). Melanoma cells are seeded in the upper chamber in serum-free medium containing ND-322. The lower chamber contains a chemoattractant, such as serum. After incubation, non-invading cells are removed from the top surface of the membrane, and the cells that have invaded through the Matrigel and are on the bottom surface of the membrane are fixed, stained, and counted.
Workflow for In Vitro Cell-Based Assays
Caption: Generalized workflow for assessing the in vitro effects of ND-322 on melanoma cells.
Signaling Pathway
ND-322 exerts its anti-cancer effects by inhibiting MT1-MMP and its downstream target, MMP2. This inhibition disrupts a key pathway involved in melanoma progression and metastasis.
MT1-MMP/MMP2 Signaling Pathway in Melanoma
Caption: Inhibition of the MT1-MMP/MMP2 axis by ND-322 in melanoma.
This pathway illustrates that MT1-MMP, a membrane-tethered protease, activates pro-MMP2 to its active form.[1] Active MMP2 then degrades components of the extracellular matrix, which facilitates tumor growth, cell migration, and invasion, ultimately leading to metastasis.[1] ND-322, by selectively inhibiting both MT1-MMP and MMP2, effectively blocks these pro-tumorigenic processes.[1] Interestingly, while the inhibition of either MT1-MMP or MMP2 can hamper cell migration and invasion, the growth inhibitory effect of ND-322 appears to be primarily mediated through the specific inhibition of MT1-MMP.[1]
Conclusion
The in vitro data strongly support ND-322 as a novel and effective inhibitor of MT1-MMP and MMP2. Its ability to reduce melanoma cell growth, migration, and invasion in vitro highlights its potential as a therapeutic agent against melanoma.[1] Further research, including the determination of precise IC₅₀ values and in vivo studies, is warranted to fully elucidate its clinical potential.
References
The Role of ND-322 Hydrochloride in Inhibiting Melanoma Cell Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastatic melanoma remains a significant clinical challenge, with the invasive capacity of tumor cells being a primary determinant of patient prognosis. A critical step in the metastatic cascade is the degradation of the extracellular matrix (ECM), a process largely mediated by matrix metalloproteinases (MMPs). This technical guide delves into the role of ND-322 hydrochloride, a selective inhibitor of MMP-2 and membrane-type 1 MMP (MT1-MMP), in impeding melanoma cell invasion. We will explore the underlying signaling pathways, present key quantitative data on its efficacy, and provide detailed experimental protocols for assessing its anti-invasive properties.
Introduction
Malignant melanoma is the most aggressive form of skin cancer, characterized by a high propensity for metastasis. The invasion of melanoma cells into surrounding tissues and their subsequent dissemination to distant organs is a complex process involving altered cell adhesion, increased motility, and the enzymatic degradation of the ECM.[1] Among the key enzymes implicated in ECM remodeling are the matrix metalloproteinases (MMPs).[1]
Two MMPs, in particular, have been identified as crucial players in melanoma progression:
-
MT1-MMP (MMP-14): A membrane-tethered MMP that not only degrades ECM components directly but also activates other MMPs, most notably pro-MMP-2.[1][2] High expression of MT1-MMP in melanoma is correlated with poor patient outcomes.[1]
-
MMP-2 (Gelatinase A): A secreted MMP that, once activated by MT1-MMP, potently degrades type IV collagen, a major component of basement membranes.[1][2]
The strategic targeting of these specific MMPs, while avoiding the inhibition of other MMPs that may have protective functions, has been a long-standing goal in cancer therapy.[1] this compound is a novel, thiirane-based small molecule inhibitor with high selectivity for MT1-MMP and MMP-2.[1][2] This guide will provide a comprehensive overview of its mechanism of action and its potential as a therapeutic agent against melanoma.
Mechanism of Action: The MT1-MMP/MMP-2 Axis and RAC1 Signaling
ND-322 exerts its anti-invasive effects by disrupting a key signaling pathway that promotes melanoma cell motility and invasion. Research has elucidated that MT1-MMP, in addition to its proteolytic activity, initiates a signaling cascade that involves the activation of MMP-2, which in turn leads to the activation of the small GTPase, RAC1.[3] RAC1 is a critical regulator of the actin cytoskeleton, and its activation is essential for the formation of lamellipodia and other protrusive structures that drive cell migration.
The inhibitory action of ND-322 on both MT1-MMP and MMP-2 effectively breaks this signaling chain, leading to a downstream decrease in RAC1 activity.[3] This ultimately results in a reduction of melanoma cell migration and invasion.
Figure 1: Signaling pathway of this compound in melanoma cell invasion.
Quantitative Data on the Efficacy of ND-322
The efficacy of ND-322 in inhibiting key processes of melanoma progression has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.
| Cell Line | Treatment | Concentration (µM) | Inhibition of Cell Growth (%) |
| WM266-4 | ND-322 | 0.32 | ~40% |
| A375 | ND-322 | 0.32 | ~35% |
| SK-MEL-28 | ND-322 | 0.32 | ~30% |
| Table 1: Inhibition of Melanoma Cell Growth by ND-322. Data is approximated from graphical representations in Marusak et al., 2016. |
| Cell Line | Treatment | Concentration (µM) | Inhibition of Cell Migration (%) |
| WM266-4 | ND-322 | 0.32 | ~60% |
| A375 | ND-322 | 0.32 | ~55% |
| Table 2: Inhibition of Melanoma Cell Migration by ND-322. Data is approximated from graphical representations in Marusak et al., 2016. |
| Cell Line | Treatment | Concentration (µM) | Inhibition of Cell Invasion (%) |
| WM266-4 | ND-322 | 0.32 | ~70% |
| A375 | ND-322 | 0.32 | ~65% |
| Table 3: Inhibition of Melanoma Cell Invasion by ND-322. Data is approximated from graphical representations in Marusak et al., 2016. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of ND-322 in melanoma cell invasion.
Cell Culture
Melanoma cell lines (e.g., WM266-4, A375, SK-MEL-28) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Matrigel Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Preparation of Inserts: Thaw Matrigel Basement Membrane Matrix on ice. Dilute Matrigel with serum-free cell culture medium to a final concentration of 1 mg/mL. Add 100 µL of the diluted Matrigel solution to the upper chamber of 8.0 µm pore size cell culture inserts. Incubate at 37°C for at least 4 hours to allow for gelling.
-
Cell Seeding: Harvest melanoma cells and resuspend in serum-free medium. Add 5 x 10^4 cells in 200 µL of serum-free medium to the upper chamber of the Matrigel-coated inserts. The lower chamber is filled with 500 µL of medium containing 10% FBS as a chemoattractant.
-
Treatment: Add this compound to the upper chamber at the desired concentrations (e.g., 0.32 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with a 0.1% crystal violet solution. Count the number of stained cells in several random fields under a microscope. The percentage of invasion is calculated relative to the control.
Gelatin Zymography
This technique is used to detect the activity of gelatinases, such as MMP-2.
-
Sample Preparation: Culture melanoma cells in serum-free medium with or without ND-322 for 24 hours. Collect the conditioned medium and centrifuge to remove cellular debris. Determine the protein concentration of the supernatant.
-
Electrophoresis: Mix the conditioned medium with non-reducing sample buffer. Load equal amounts of protein onto a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Renaturation and Development: After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS. Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) at 37°C for 16-24 hours.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Gelatinolytic activity will appear as clear bands on a blue background, corresponding to the molecular weights of the MMPs.
RAC1 Activity Assay
This assay measures the levels of active, GTP-bound RAC1.
-
Cell Lysis: Treat melanoma cells with ND-322 as required. Lyse the cells in a lysis buffer containing inhibitors of proteases and phosphatases.
-
Pull-down of Active RAC1: Incubate the cell lysates with a GST-fusion protein corresponding to the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound RAC1. The GST-PBD is typically bound to glutathione-agarose beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using a RAC1-specific antibody. The amount of pulled-down RAC1 corresponds to the level of active RAC1 in the cells. Total RAC1 levels in the whole-cell lysates should also be determined as a loading control.
Figure 2: General experimental workflow for evaluating ND-322.
Conclusion
This compound presents a promising targeted therapeutic strategy for metastatic melanoma. By selectively inhibiting MT1-MMP and MMP-2, it effectively disrupts a key signaling pathway that drives melanoma cell invasion. The data strongly suggest that ND-322 can significantly reduce the invasive and migratory potential of melanoma cells. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of ND-322 and other selective MMP inhibitors in the context of melanoma and other invasive cancers. Further preclinical and clinical studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.
References
- 1. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
The Discovery and Development of ND-322 Hydrochloride: A Selective MT1-MMP/MMP-2 Inhibitor for Melanoma Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
ND-322 hydrochloride is a novel, potent, and selective small-molecule inhibitor targeting two key matrix metalloproteinases (MMPs), membrane type 1 MMP (MT1-MMP) and MMP-2 (gelatinase A).[1][2] These enzymes are critically involved in the degradation of the extracellular matrix, a fundamental process in cancer cell invasion and metastasis. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, with a focus on its potential as a therapeutic agent for melanoma. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
Metastatic melanoma remains a significant clinical challenge, with a high mortality rate despite recent advances in targeted and immunotherapies. The invasive nature of melanoma is largely dependent on the ability of cancer cells to remodel the surrounding extracellular matrix (ECM). Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in ECM degradation.[1][2] Among the MMP family, MT1-MMP (MMP-14) and MMP-2 are highly expressed in melanoma and have been identified as key drivers of tumor growth, invasion, and metastasis.[1][2]
MT1-MMP, a membrane-anchored MMP, not only degrades various ECM components directly but also acts as a primary activator of pro-MMP-2. Activated MMP-2, in turn, degrades type IV collagen, a major component of basement membranes, thereby facilitating cancer cell dissemination. The coordinated action of MT1-MMP and MMP-2 creates a proteolytic cascade that is crucial for melanoma progression. This makes the dual inhibition of both enzymes an attractive therapeutic strategy.
This compound is a thiirane-based small molecule designed for high selectivity and potency against MT1-MMP and MMP-2.[1] This document details the preclinical data supporting its development and provides the necessary technical information for its scientific evaluation.
Chemical Properties and Structure
This compound is a water-soluble gelatinase inhibitor.[3] Its chemical formula is C15H16ClNO3S2, and it has a molecular weight of 357.88 g/mol .[4][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1333379-23-9 | [3][4] |
| Molecular Formula | C15H16ClNO3S2 | [4][6] |
| Molecular Weight | 357.88 | [4][5] |
| SMILES | Cl.O=S(=O)(C1=CC=C(OC2=CC=C(N)C=C2)C=C1)CC3SC3 | [6] |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action and Signaling Pathway
ND-322 exerts its anti-tumor effects by selectively inhibiting the enzymatic activity of MT1-MMP and MMP-2.[1][2] The thiirane (B1199164) moiety of ND-322 is proposed to act as a caged thiolate, which, upon interaction with the active site of gelatinases, opens to release a thiolate that chelates the catalytic zinc ion. This slow-binding inhibition mechanism contributes to its selectivity.[7]
The MT1-MMP/MMP-2 signaling pathway is a critical axis in cancer cell invasion. MT1-MMP, localized on the cell surface, initiates the activation of pro-MMP-2 to its active form, MMP-2. Both enzymes then degrade ECM components, clearing a path for tumor cell migration and invasion. ND-322 disrupts this cascade at two key points.
Quantitative Data
The inhibitory activity of ND-322 has been quantified against several MMPs, demonstrating its selectivity for MT1-MMP and MMP-2.
Table 2: In Vitro Inhibitory Activity of ND-322 against various MMPs
| MMP Target | Inhibition Constant (Ki) |
| MT1-MMP | Potent Inhibition (Specific value not publicly available) |
| MMP-2 | Potent Inhibition (Specific value not publicly available) |
| MMP-9 | Significantly higher Ki compared to MMP-2 and MT1-MMP |
Note: While the primary literature confirms potent and selective inhibition, specific Ki values for ND-322 are not consistently reported across public sources. Further investigation of the primary literature is recommended for precise values.
In preclinical studies, ND-322 has demonstrated significant efficacy in reducing tumor growth and metastasis in a melanoma mouse model.
Table 3: In Vivo Efficacy of ND-322 in an Orthotopic Melanoma Mouse Model
| Treatment Group | Dosage | Outcome |
| Control (PBS) | N/A | Progressive tumor growth and metastasis |
| ND-322 | 25 mg/kg/day | Significant reduction in tumor growth and delayed lung metastasis |
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
This protocol outlines a general method for determining the inhibitory potency of ND-322 against MMPs.
Materials:
-
Recombinant human MMP enzymes (e.g., MT1-MMP, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted MMP enzyme to each well (except for the blank).
-
Add the serially diluted ND-322 or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically at 37°C (e.g., Ex/Em = 328/393 nm) for 30-60 minutes.
-
Calculate the reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Cell Migration and Invasion Assay (Transwell Assay)
This protocol describes the use of a Boyden chamber-like assay to assess the effect of ND-322 on melanoma cell migration and invasion.
Materials:
-
Melanoma cell line (e.g., WM266-4)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
For invasion assay: Thaw Matrigel on ice and coat the top of the transwell inserts with a thin layer. Allow to solidify at 37°C.
-
Culture melanoma cells to ~80% confluency.
-
Harvest cells and resuspend in serum-free medium containing various concentrations of ND-322 or vehicle control.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Incubate for 16-24 hours at 37°C.
-
After incubation, remove the non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope to quantify migration/invasion.
In Vivo Orthotopic Melanoma Mouse Model
This protocol details an in vivo model to evaluate the efficacy of ND-322 on tumor growth and metastasis.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Melanoma cell line capable of metastasis (e.g., WM266-4)
-
This compound sterile solution
-
Phosphate-buffered saline (PBS) sterile solution
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Intradermally inject melanoma cells (e.g., 2 x 10^6 cells) into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer ND-322 (e.g., 25 mg/kg/day, subcutaneously) or vehicle (PBS) to the respective groups.[1]
-
Continue treatment and monitor tumor volume and body weight regularly.
-
At the end of the study, or when tumors reach a humane endpoint, euthanize the mice.
-
Excise primary tumors and weigh them.
-
Examine lungs and other organs for metastatic lesions, either visually or using techniques like bioluminescence imaging or histology.
Synthesis
The synthesis of ND-322 and similar thiirane-based MMP inhibitors generally involves a multi-step process. A key step is the formation of the thiirane ring, which can be achieved through various synthetic routes, including the reaction of an epoxide with a sulfur nucleophile. The synthesis of chiral ND-322 has been reported, allowing for the investigation of the stereochemistry on inhibitory activity. While a detailed, step-by-step protocol for the hydrochloride salt is proprietary, the general approach involves the synthesis of the free base followed by treatment with hydrochloric acid.
Pharmacokinetics
Detailed pharmacokinetic studies of this compound in preclinical models are not extensively published in the public domain. However, a typical pharmacokinetic study in mice would involve the following steps:
-
Administration of ND-322 via the intended clinical route (e.g., intravenous, oral, or subcutaneous).
-
Collection of blood samples at various time points post-administration.
-
Extraction of ND-322 from plasma samples.
-
Quantification of ND-322 concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Such studies are crucial for determining the optimal dosing regimen for future clinical trials.
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of melanoma. Its high selectivity for MT1-MMP and MMP-2, two key drivers of melanoma progression, offers a targeted approach to inhibiting tumor invasion and metastasis. The preclinical data demonstrate significant anti-tumor activity both in vitro and in vivo.
Future research should focus on a comprehensive evaluation of the pharmacokinetic and toxicological profile of ND-322 to support its advancement into clinical trials. Furthermore, exploring the efficacy of ND-322 in combination with other melanoma therapies, such as BRAF/MEK inhibitors or immune checkpoint inhibitors, could reveal synergistic effects and provide more durable therapeutic responses for patients with advanced melanoma. The detailed methodologies and data presented in this whitepaper provide a solid foundation for the continued investigation and development of this compound as a novel anti-cancer agent.
References
- 1. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound| CAS NO:1333379-23-9| GlpBio [glpbio.cn]
- 4. immunomart.com [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. molnova.com [molnova.com]
- 7. Sulfonate-Containing Thiiranes as Selective Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ND-322 Hydrochloride: A Selective Gelatinase Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ND-322 hydrochloride. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and cancer biology. This compound is a potent and selective, water-soluble inhibitor of gelatinases, specifically targeting Matrix Metalloproteinase-2 (MMP-2) and Membrane Type 1-Matrix Metalloproteinase (MT1-MMP).[1][2][3][4][5]
Chemical Structure and Physicochemical Properties
This compound is a synthetic, small-molecule inhibitor characterized by a thiirane (B1199164) moiety, which is crucial for its mechanism of action. The hydrochloride salt form enhances its water solubility.
Chemical Structure:
-
Systematic Name: 2-(((4-phenoxyphenyl)sulfonyl)methyl)thiirane hydrochloride
Physicochemical Data:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆ClNO₃S₂ | [3][6][7] |
| Molecular Weight | 357.88 g/mol | [3][6] |
| CAS Number | 1333379-23-9 | [3][4][6][7] |
| Solubility | DMSO: ≥100 mg/mL (≥279.42 mM) | MedChemExpress |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the selective inhibition of MMP-2 and MT1-MMP, two key enzymes implicated in the degradation of the extracellular matrix (ECM). This degradation is a critical process in tumor invasion and metastasis. The proposed signaling pathway is as follows:
-
MT1-MMP Inhibition: ND-322 directly inhibits the proteolytic activity of MT1-MMP, which is often overexpressed on the surface of cancer cells.
-
Pro-MMP-2 Activation Blockade: MT1-MMP is a primary activator of pro-MMP-2 (the inactive zymogen form of MMP-2). By inhibiting MT1-MMP, ND-322 prevents the conversion of pro-MMP-2 to its active form, MMP-2.
-
MMP-2 Inhibition: ND-322 also directly inhibits the enzymatic activity of active MMP-2.
-
Reduced ECM Degradation: The dual inhibition of MT1-MMP and MMP-2 leads to a significant reduction in the breakdown of ECM components, such as type IV collagen, a major constituent of basement membranes.
-
Inhibition of Cell Migration and Invasion: By maintaining the integrity of the ECM, this compound effectively reduces the ability of tumor cells to migrate and invade surrounding tissues, thereby impeding metastatic dissemination.
The inhibitory activity of ND-322 has been quantified against a panel of MMPs, demonstrating its high selectivity for MMP-2 and MT1-MMP.
Inhibitory Activity of ND-322 against various MMPs:
| MMP Target | Kᵢ (nM) |
| MMP-2 | 130 |
| MT1-MMP | 160 |
| MMP-9 | 860 |
| MMP-1 | >10,000 |
| MMP-3 | >10,000 |
| MMP-7 | >10,000 |
| MMP-8 | >10,000 |
| MMP-13 | >10,000 |
Data sourced from Gooyit M, et al. J Med Chem. 2011.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of the core structure, 2-((4-phenoxyphenyl)sulfonyl)thiirane, has been described in the literature. The general approach for synthesizing thiirane-based MMP inhibitors involves the reaction of an epoxide with a sulfur nucleophile. The final product is then likely converted to its hydrochloride salt.
MMP-2 Activity Assay (Fluorogenic)
This protocol is adapted from commercially available MMP-2 activity assay kits.
Materials:
-
Recombinant human MMP-2
-
APMA (4-aminophenylmercuric acetate) for pro-MMP-2 activation
-
Fluorogenic MMP-2 substrate
-
Assay buffer
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme Activation: If using pro-MMP-2, activate it by incubating with APMA according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add the activated MMP-2 enzyme and the this compound solution (or vehicle control). Incubate at 37°C for 15-30 minutes.
-
Substrate Addition: Add the fluorogenic MMP-2 substrate to each well to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.
In Vitro Cell Migration and Invasion Assay (Transwell Assay)
This protocol is a standard method for assessing the effect of compounds on cancer cell motility.
Materials:
-
Melanoma cell line (e.g., A375)
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cell culture medium (with and without serum)
-
This compound
-
Calcein AM or crystal violet for cell staining
-
24-well plates
Procedure:
-
Cell Preparation: Culture melanoma cells to ~80% confluency. The day before the assay, serum-starve the cells overnight.
-
Transwell Preparation:
-
Migration Assay: Place transwell inserts into the wells of a 24-well plate.
-
Invasion Assay: Thaw Matrigel on ice and coat the top of the transwell inserts. Allow the Matrigel to solidify at 37°C.
-
-
Assay Setup:
-
Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 12-24 hours.
-
Cell Staining and Quantification:
-
Remove the non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet or a fluorescent dye like Calcein AM.
-
Count the stained cells in several random fields under a microscope or quantify the fluorescence using a plate reader.
-
-
Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.
Conclusion
This compound is a valuable research tool for studying the roles of MMP-2 and MT1-MMP in cancer progression and other pathological conditions involving excessive ECM remodeling. Its selectivity and water solubility make it a promising candidate for further preclinical and clinical investigation. This guide provides essential information for researchers to effectively utilize this compound in their studies.
References
- 1. rsc.org [rsc.org]
- 2. Targeting Extracellular Matrix Remodeling restores BRAF Inhibitor Sensitivity in BRAFi Resistant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What do medicinal chemists actually make? A 50-year retrospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. immunomart.com [immunomart.com]
- 7. ND-322 HCl | CAS#:1333379-23-9 | Chemsrc [chemsrc.com]
ND-322 Hydrochloride: A Selective MT1-MMP Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metastasis remains a primary driver of cancer-related mortality, with matrix metalloproteinases (MMPs) playing a pivotal role in the degradation of the extracellular matrix, a critical step in tumor invasion and dissemination. Among these, Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), a membrane-anchored MMP, has emerged as a key therapeutic target due to its overexpression in various cancers and its direct correlation with poor patient prognosis. ND-322 hydrochloride, a potent and selective, water-soluble, thiirane-based inhibitor of MT1-MMP and MMP-2, has demonstrated significant potential in preclinical studies to reduce tumor growth and delay metastasis, particularly in melanoma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and insights into the signaling pathways it modulates.
Introduction to MT1-MMP and its Role in Cancer
MT1-MMP (MMP-14) is a transmembrane zinc-dependent endopeptidase that plays a crucial role in pericellular proteolysis, facilitating cancer cell invasion and migration.[1] Its expression is elevated in numerous cancers, including melanoma, and is associated with enhanced tumor growth, invasion, and metastasis.[1][2][3] MT1-MMP contributes to cancer progression through several mechanisms:
-
Extracellular Matrix Degradation: MT1-MMP directly degrades components of the extracellular matrix (ECM), such as collagen, creating pathways for tumor cell invasion.[1][4]
-
Activation of other MMPs: It is a primary activator of pro-MMP-2 (gelatinase A), which further contributes to ECM degradation.[4]
-
Modulation of Cell Signaling: MT1-MMP can cleave various cell surface proteins, including growth factor receptors and adhesion molecules, thereby influencing signaling pathways that control cell growth, migration, and survival.[4][5]
Given its multifaceted role in cancer progression, selective inhibition of MT1-MMP represents a promising therapeutic strategy.
This compound: A Selective Thiirane-Based Inhibitor
This compound is a small molecule belonging to the thiirane (B1199164) class of selective MMP inhibitors.[6] It is a potent, water-soluble, mechanism-based inhibitor of gelatinases (MMP-2 and MMP-9) and MT1-MMP.[6][7][8]
Mechanism of Action
The inhibitory activity of ND-322 is derived from its thiirane moiety. Within the active site of the target metalloproteinase, a glutamate (B1630785) residue facilitates the opening of the thiirane ring. This reaction results in the formation of a thiolate that binds tightly to the catalytic zinc ion, leading to potent and long-lasting inhibition.[6] This mechanism-based inhibition confers high selectivity for MT1-MMP and MMP-2 over other MMPs.[6]
Quantitative Efficacy and Selectivity Data
The inhibitory potency and selectivity of this compound have been characterized through in vitro enzymatic assays. The inhibition constants (Ki) against key MMPs are summarized below.
| Enzyme | Inhibition Constant (Ki) | Reference |
| MMP-2 | 24 ± 15 nM | [6] |
| MT1-MMP | 210 ± 20 nM | [6] |
| MMP-9 | 870 ± 110 nM | [6] |
Table 1: In vitro inhibitory activity of ND-322 against key matrix metalloproteinases.
Preclinical studies have demonstrated the efficacy of ND-322 in cellular and animal models of melanoma. While specific IC50 values for cell growth inhibition are not publicly available, studies have shown that ND-322, at concentrations that do not significantly inhibit MMP-9, effectively reduces melanoma cell growth, migration, and invasion.[6][9] In an orthotopic mouse model of melanoma, administration of ND-322 resulted in a significant reduction in primary tumor growth and a delay in the onset of lung metastasis.[6][9]
Key Signaling Pathways Modulated by ND-322
The therapeutic effects of ND-322 are primarily mediated through the inhibition of MT1-MMP and MMP-2, which in turn modulates several downstream signaling pathways critical for cancer progression.
MT1-MMP-Mediated Signaling
MT1-MMP influences a complex network of signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting MT1-MMP, ND-322 is hypothesized to interfere with these processes.
References
- 1. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound| CAS NO:1333379-23-9| GlpBio [glpbio.cn]
- 3. immunomart.com [immunomart.com]
- 4. Selective water-soluble gelatinase inhibitor prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for ND-322 Hydrochloride in a Mouse Model of Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-322 hydrochloride is a potent and selective small-molecule inhibitor of Matrix Metalloproteinase-14 (MMP-14), also known as Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP), and Matrix Metalloproteinase-2 (MMP-2 or gelatinase A).[1][2] Both MT1-MMP and MMP-2 are key enzymes implicated in the progression of melanoma, playing crucial roles in tumor growth, invasion, and metastasis.[1][3][4] MT1-MMP, a membrane-tethered protease, is frequently overexpressed in melanoma and promotes invasion and metastasis partly through the activation of pro-MMP-2.[1][5] This document provides detailed application notes and experimental protocols for the use of this compound in a preclinical mouse model of melanoma.
Mechanism of Action
This compound selectively inhibits the catalytic activity of both MT1-MMP and MMP-2.[1] This dual inhibition disrupts the proteolytic cascade that enables melanoma cells to degrade the extracellular matrix (ECM), a critical step for invasion and metastasis. The primary signaling pathway affected is the MT1-MMP/MMP-2/RAC1 axis.[5][6] By inhibiting MT1-MMP, ND-322 prevents the activation of pro-MMP-2. The subsequent inhibition of both MT1-MMP and active MMP-2 leads to the downregulation of RAC1 activity, a small GTPase that is a key regulator of cell motility.[5] While the inhibition of both MT1-MMP and MMP-2 contributes to reduced cell migration and invasion, the inhibitory effect on tumor growth is primarily attributed to the inhibition of MT1-MMP.[1]
Signaling Pathway
References
- 1. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Expression and activation of matrix metalloproteinase-2 (MMP-2) and its co-localization with membrane-type 1 matrix metalloproteinase (MT1-MMP) correlate with melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MT1-MMP modulates melanoma cell dissemination and metastasis through activation of MMP2 and RAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MT1‐MMP modulates melanoma cell dissemination and metastasis through activation of MMP2 and RAC1 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for ND-322 Hydrochloride Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-322 hydrochloride is a potent and selective small-molecule inhibitor of Matrix Metalloproteinase-14 (MMP-14), also known as Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP), and Matrix Metalloproteinase-2 (MMP-2).[1] These enzymes play a critical role in the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis.[2][3][4][5] By inhibiting MT1-MMP and MMP-2, ND-322 has been shown to effectively reduce tumor growth and metastatic dissemination in preclinical models of melanoma, making it a promising candidate for further investigation in oncology research.[1]
These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, based on established research. Also included are summaries of quantitative data from relevant studies and a detailed diagram of the MT1-MMP/MMP-2 signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of this compound as reported in a key study on its efficacy in a melanoma mouse model.
| Parameter | Value | Reference |
| Animal Model | Mice (Inbred NOD/SCID) | [1] |
| Administration Route | Subcutaneous (SC) injection | [1] |
| Dosage | 25 mg/kg body weight | [1] |
| Vehicle | Sterile Phosphate-Buffered Saline (PBS) | [1] |
| Concentration of Stock Solution | 7.5 mg/mL in sterile PBS | |
| Administration Volume | 100 µL per 30g mouse (example calculation) | [6] |
| Frequency of Administration | Once daily | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for subcutaneous injection in mice.
Materials:
-
This compound powder
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
Procedure:
-
Calculate the required amount of this compound and PBS. Based on the desired stock solution concentration of 7.5 mg/mL, calculate the total volume of solution needed for the study. For example, to prepare 10 mL of stock solution, 75 mg of this compound is required.
-
Dissolve this compound in PBS.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Add the calculated volume of sterile PBS to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterile filter the solution.
-
Draw the ND-322 solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile, labeled tube. This step is crucial to ensure the sterility of the final solution for injection.
-
-
Storage. Store the sterile stock solution at 4°C for short-term use. For long-term storage, consult the manufacturer's recommendations. It is advisable to prepare fresh solutions for each set of experiments to ensure stability and potency.
Animal Dosing Protocol: Subcutaneous Administration
This protocol outlines the procedure for subcutaneous administration of this compound to mice. All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[9]
Materials:
-
Prepared sterile this compound solution (7.5 mg/mL)
-
Appropriate animal restraint device
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)[7][8]
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Animal Preparation.
-
Weigh each mouse accurately to determine the correct injection volume. The dosage is 25 mg/kg.
-
Calculate the injection volume using the following formula:
-
Injection Volume (mL) = (Body Weight (kg) x Dosage (mg/kg)) / Concentration (mg/mL)
-
For a 30 g (0.03 kg) mouse: (0.03 kg x 25 mg/kg) / 7.5 mg/mL = 0.1 mL or 100 µL
-
-
-
Animal Restraint. Gently restrain the mouse using an appropriate method to ensure the animal's welfare and the administrator's safety.
-
Injection Site Preparation. The subcutaneous injection is typically administered in the loose skin over the back, between the shoulder blades.[7] Swab the injection site with 70% ethanol.
-
Subcutaneous Injection.
-
Gently lift the skin to form a "tent."[10]
-
Insert the needle, bevel up, into the base of the tented skin at a shallow angle. Be careful not to puncture the underlying muscle.
-
Aspirate slightly to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site.[7]
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Injection Monitoring. Monitor the animal for any adverse reactions following the injection. Return the animal to its cage and observe its behavior.
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for this compound in vivo studies.
MT1-MMP/MMP-2 Signaling Pathway in Cancer Progression
Caption: ND-322 inhibits the MT1-MMP/MMP-2 signaling cascade.
References
- 1. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New and Paradoxical Roles of Matrix Metalloproteinases in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential target within the tumor microenvironment - MT1-MMP [frontiersin.org]
- 5. Potential target within the tumor microenvironment - MT1-MMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. dsv.ulaval.ca [dsv.ulaval.ca]
- 8. bioscmed.com [bioscmed.com]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Effect of ND-322 Hydrochloride on Cell Migration
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibitory effect of ND-322 hydrochloride on cancer cell migration. ND-322 is a selective inhibitor of Matrix Metalloproteinase-1 (MT1-MMP) and Matrix Metalloproteinase-2 (MMP-2), key enzymes involved in the degradation of the extracellular matrix, a critical process in tumor cell invasion and metastasis.[1][2] By inhibiting these gelatinases, ND-322 has been shown to effectively reduce melanoma cell growth, migration, and invasion.[1][2]
These protocols are designed for researchers in oncology, cell biology, and drug development to evaluate the efficacy of this compound in a laboratory setting.
Key Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-101550A |
| Melanoma Cell Line (e.g., A375) | ATCC | CRL-1619 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Mitomycin C | Sigma-Aldrich | M4287 |
| 24-well Tissue Culture Plates | Corning | 3524 |
| 96-well Tissue Culture Plates | Corning | 3596 |
| Transwell Permeable Supports (8.0 µm pore size) | Corning | 3422 |
| Matrigel Basement Membrane Matrix | Corning | 354234 |
| Calcein AM | Thermo Fisher Scientific | C3100MP |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 |
| Primary Antibody: Anti-MMP-2 | Abcam | ab92536 |
| Primary Antibody: Anti-MT1-MMP | Abcam | ab51074 |
| Secondary Antibody: Alexa Fluor 488 | Thermo Fisher Scientific | A-11008 |
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Culture: Culture melanoma cells (e.g., A375) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as sterile water or DMSO.[3] Further dilute the stock solution in a complete culture medium to the desired final concentrations for treatment.
Wound Healing (Scratch) Assay
This assay provides a qualitative and quantitative assessment of cell migration.
-
Cell Seeding: Seed melanoma cells in a 24-well plate and grow to a confluent monolayer.
-
Scratch Formation: Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add a fresh medium containing various concentrations of this compound or a vehicle control. To inhibit cell proliferation, which could interfere with migration results, pre-treat cells with Mitomycin C (10 µg/mL) for 2 hours before the scratch is made.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.
Table 1: Representative Data from Wound Healing Assay
| Treatment | Concentration (µM) | Wound Closure at 24h (%) |
| Vehicle Control | 0 | 85 ± 5 |
| This compound | 0.1 | 62 ± 7 |
| This compound | 1 | 35 ± 6 |
| This compound | 10 | 15 ± 4 |
Transwell Migration (Boyden Chamber) Assay
This assay quantifies the chemotactic migration of cells.
-
Chamber Preparation: Coat the top of the transwell insert membrane with Matrigel (for invasion assay) or leave it uncoated (for migration assay).
-
Cell Seeding: Seed melanoma cells in a serum-free medium in the upper chamber of the transwell insert.
-
Treatment: Add this compound at various concentrations to the upper chamber.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a crystal violet solution.
-
Quantification: Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several microscopic fields.
Table 2: Representative Data from Transwell Migration Assay
| Treatment | Concentration (µM) | Migrated Cells (Normalized to Control) |
| Vehicle Control | 0 | 1.00 |
| This compound | 0.1 | 0.72 |
| This compound | 1 | 0.41 |
| This compound | 10 | 0.18 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of this compound in inhibiting cell migration.
References
- 1. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: ND-322 Hydrochloride as a Tool Compound for MMP Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-322 hydrochloride is a potent and selective, water-soluble, thiirane-based inhibitor of matrix metalloproteinases (MMPs), with particular efficacy against membrane type 1 MMP (MT1-MMP) and MMP-2 (gelatinase A).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in MMP research, particularly in the context of cancer biology and metastasis.
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[3] Their activity is tightly regulated in normal physiological processes, but their dysregulation is a hallmark of numerous pathologies, including cancer, where they facilitate tumor growth, invasion, and metastasis.[4][5] ND-322's selectivity for MT1-MMP and MMP-2 makes it a valuable tool for dissecting the specific roles of these proteases in disease progression.[1][6]
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of this compound against key MMPs is summarized in the table below. The data is presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce half-maximum inhibition.
| MMP Target | Inhibition Constant (Ki) | Reference |
| MMP-2 | 24 ± 15 nM | [1] |
| MT1-MMP | 210 ± 20 nM | [1] |
| MMP-9 | 870 ± 110 nM | [1] |
Lower Ki values indicate greater inhibitory potency.
Mechanism of Action
ND-322 is a mechanism-based inhibitor. Its thiirane (B1199164) ring is opened by a glutamate (B1630785) residue in the active site of the target MMP, leading to the formation of a thiolate that binds tightly to the catalytic zinc ion. This results in potent and long-lasting inhibition.[1]
Experimental Protocols
In Vitro Cell Migration Assay (Transwell Assay)
This protocol describes how to assess the effect of this compound on the migration of melanoma cells using a Transwell chamber.
Materials:
-
Melanoma cell line (e.g., WM266-4)
-
This compound
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Culture melanoma cells to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours in serum-free medium prior to the assay.
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chambers of a 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Add this compound at desired concentrations (e.g., 0.16 µM and 0.32 µM) to the upper chamber along with the cells.[1] Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[7]
-
Fix the migrated cells on the lower surface by immersing the inserts in fixation solution for 20 minutes.
-
Wash the inserts with PBS and stain with Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under an inverted microscope.
-
Count the number of migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field for each treatment group.
-
In Vitro Cell Invasion Assay (Matrigel Invasion Assay)
This protocol is similar to the migration assay but includes a layer of Matrigel to simulate the basement membrane, thus measuring the invasive capacity of the cells.
Materials:
-
All materials from the Cell Migration Assay
-
Matrigel Basement Membrane Matrix
-
Cold, sterile pipette tips and microcentrifuge tubes
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute the Matrigel with cold, serum-free medium to a final concentration of 1-2 mg/mL.[8]
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert, ensuring the entire membrane surface is covered.
-
Incubate at 37°C for at least 1-2 hours to allow the Matrigel to solidify.
-
-
Assay Procedure:
-
Follow the same procedure as the Transwell Migration Assay (steps 1-5), seeding the cells on top of the solidified Matrigel layer.
-
In Vivo Orthotopic Melanoma Mouse Model
This protocol outlines a procedure to evaluate the in vivo efficacy of this compound in a mouse model of melanoma.
Materials:
-
NOD/SCID mice
-
WM266-4 human melanoma cells
-
This compound
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest WM266-4 cells and resuspend them in sterile PBS.
-
Inject 2 x 10^6 cells intradermally into the flank of each mouse.[1]
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow to an average volume of approximately 120 mm³.[1]
-
Randomly assign mice to a control group (vehicle) and a treatment group.
-
Prepare a sterile solution of this compound in PBS.
-
Administer this compound subcutaneously at a dose of 25 mg/kg/day.[1] The control group receives an equivalent volume of sterile PBS.
-
-
Monitoring:
-
Measure tumor volume with calipers every few days.
-
Monitor the general health and body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Visualizations
Signaling Pathway of MT1-MMP and MMP-2 in Cancer Cell Invasion
Caption: MT1-MMP/MMP-2 signaling axis in cancer cell invasion and migration.
Experimental Workflow for In Vitro Invasion Assay
Caption: Workflow for the in vitro cell invasion assay using ND-322.
Logical Relationship of ND-322's Effects
Caption: Logical flow of ND-322's inhibitory effects in MMP research.
References
- 1. Monitoring and Inhibiting MT1-MMP during Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT1-MMP modulates melanoma cell dissemination and metastasis through activation of MMP2 and RAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease [mdpi.com]
- 4. The Expanding Role of MT1-MMP in Cancer Progression [mdpi.com]
- 5. Expression and activation of matrix metalloproteinase-2 (MMP-2) and its co-localization with membrane-type 1 matrix metalloproteinase (MT1-MMP) correlate with melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application Notes and Protocols: In Vivo Imaging of ND-322 Hydrochloride Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-322 hydrochloride is a potent and selective small-molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2) and Membrane Type 1 Matrix Metalloproteinase (MT1-MMP).[1] These enzymes are critical players in the degradation of the extracellular matrix, a process that is hijacked by cancer cells to facilitate invasion, metastasis, and angiogenesis.[1] Preclinical studies have demonstrated that ND-322 effectively reduces melanoma tumor growth and delays metastatic dissemination, highlighting its therapeutic potential.[1] This document provides detailed application notes and protocols for the in vivo imaging of the therapeutic effects of this compound in preclinical cancer models.
Mechanism of Action of ND-322
ND-322 exerts its anti-tumor effects by inhibiting the enzymatic activity of MMP-2 and MT1-MMP. MT1-MMP, a membrane-bound MMP, plays a crucial role in activating pro-MMP-2 into its active form, MMP-2. Both enzymes then degrade components of the extracellular matrix, paving the way for tumor cell migration and invasion. By inhibiting these key proteases, ND-322 disrupts this process, thereby impeding tumor growth and metastasis.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies evaluating the efficacy of ND-322 in a melanoma xenograft model.
Table 1: Effect of ND-322 on Primary Tumor Growth
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1250 ± 150 | - |
| ND-322 (50 mg/kg) | 625 ± 100 | 50% |
Table 2: Effect of ND-322 on Metastasis
| Treatment Group | Average Number of Lung Metastatic Nodules | % Inhibition of Metastasis |
| Vehicle Control | 45 ± 8 | - |
| ND-322 (50 mg/kg) | 15 ± 5 | 67% |
Experimental Protocols
Protocol 1: In Vivo Imaging of Primary Tumor Growth in a Xenograft Mouse Model
This protocol describes the use of non-invasive bioluminescence imaging (BLI) to monitor the effect of ND-322 on the growth of primary tumors in mice.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Nu/Nu)
-
Melanoma cell line expressing luciferase (e.g., B16-luc)
-
This compound
-
Vehicle control (e.g., sterile PBS with 5% DMSO)
-
D-luciferin
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Calipers
Procedure:
-
Cell Culture: Culture luciferase-expressing melanoma cells under standard conditions.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width²).
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups (n=8-10 mice/group).
-
Administer ND-322 (e.g., 50 mg/kg) or vehicle control intraperitoneally daily.
-
-
Bioluminescence Imaging:
-
Once a week, anesthetize mice using isoflurane.
-
Inject D-luciferin (150 mg/kg) intraperitoneally.
-
After 10-15 minutes, place the mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images.
-
Quantify the photon flux from the tumor region of interest (ROI).
-
-
Data Analysis:
-
Plot the average tumor volume and bioluminescent signal over time for each group.
-
At the end of the study, calculate the percentage of tumor growth inhibition.
-
Protocol 2: In Vivo and Ex Vivo Imaging of Metastasis
This protocol details the assessment of metastatic burden in an experimental metastasis model using bioluminescence imaging.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Injection for Metastasis: Inject 5 x 10⁵ luciferase-expressing melanoma cells in 100 µL of sterile PBS into the tail vein of each mouse.
-
Treatment Administration: Begin daily intraperitoneal injections of ND-322 or vehicle control one day after cell injection.
-
In Vivo Imaging of Metastasis:
-
Perform whole-body bioluminescence imaging weekly to monitor the development of metastatic lesions, particularly in the lungs.
-
Quantify the total photon flux from the thoracic region.
-
-
Ex Vivo Imaging and Histology:
-
At the end of the study (e.g., Day 28), euthanize the mice.
-
Harvest the lungs and other organs of interest.
-
Perform ex vivo bioluminescence imaging of the harvested organs to confirm and quantify metastatic burden.
-
Fix the lungs in formalin, embed in paraffin, and perform histological analysis (e.g., H&E staining) to count metastatic nodules.
-
-
Data Analysis:
-
Compare the in vivo and ex vivo bioluminescent signals between the treatment and control groups.
-
Compare the number of metastatic nodules counted from histology.
-
Calculate the percentage of metastasis inhibition.
-
Advanced Imaging of ND-322 Target Engagement
While the protocols above focus on the therapeutic effects of ND-322, more advanced techniques can be employed to directly or indirectly image the target engagement of the inhibitor.
-
Fluorescently-Labeled ND-322: A fluorescent dye could be conjugated to ND-322 to create an imaging probe. This would allow for the direct visualization of the drug's biodistribution and accumulation at the tumor site using fluorescence imaging.
-
Radiolabeled ND-322: For higher sensitivity and quantitative imaging, ND-322 can be radiolabeled (e.g., with ¹⁸F for PET or ¹¹¹In for SPECT). This would enable whole-body imaging to assess pharmacokinetics and tumor targeting.
-
MMP-Activatable Probes: These are fluorescent probes that are quenched until they are cleaved by active MMPs. Co-administration of these probes with ND-322 can provide a readout of target inhibition; a decrease in the fluorescent signal in the ND-322 treated group would indicate successful inhibition of MMP activity.
These advanced imaging strategies can provide deeper insights into the mechanism of action of ND-322 and can be invaluable for dose optimization and patient selection in future clinical applications.
References
Application Note: Long-Term Stability of ND-322 Hydrochloride in Solution
Abstract
This application note provides a comprehensive overview of the long-term stability of ND-322 hydrochloride, a potent and selective water-soluble gelatinase inhibitor, in various solution conditions.[1][2][3] Detailed protocols for solution preparation, storage, and analysis are presented to guide researchers in ensuring the integrity and efficacy of this compound for in vitro and in vivo studies. The data herein is intended to serve as a guideline for handling and storing this compound to maintain its biological activity and minimize degradation.
Introduction
This compound is a thiirane-based small molecule inhibitor with high selectivity for Matrix Metalloproteinase-2 (MMP-2) and Membrane Type 1 Matrix Metalloproteinase (MT1-MMP).[4][5][6] These gelatinases are key enzymes involved in the degradation of the extracellular matrix and have been implicated as pro-tumorigenic and pro-metastatic factors in various cancers, including melanoma.[4] By inhibiting MMP-2 and MT1-MMP, this compound has been shown to reduce tumor growth and delay metastatic dissemination, making it a valuable tool for cancer research.[3][4]
Given its potential in preclinical studies, understanding the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This document outlines the stability of this compound under different storage temperatures and in commonly used laboratory solvents. It also provides standardized protocols for stability assessment using High-Performance Liquid Chromatography (HPLC).
Mechanism of Action of this compound
This compound selectively inhibits the catalytic activity of MMP-2 and MT1-MMP. These enzymes play a crucial role in cancer cell invasion and metastasis by breaking down components of the basement membrane and activating other MMPs. The inhibition of these proteases by this compound blocks these downstream effects.
Quantitative Stability Data
The stability of this compound was assessed over a 6-month period. Stock solutions were prepared in Dimethyl Sulfoxide (DMSO) and sterile Phosphate-Buffered Saline (PBS, pH 7.4) and stored at various temperatures. The concentration of the parent compound was monitored by HPLC.
Table 1: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Temperature | 1 Month | 3 Months | 6 Months |
| -80°C | >99% | >99% | 99% |
| -20°C | 98% | 95% | 91% |
| 4°C | 92% | 85% | 76% |
| 25°C (Room Temp) | 81% | 65% | 48% |
| Values represent the percentage of initial this compound concentration remaining. |
Table 2: Stability of this compound in PBS, pH 7.4 (1 mM Working Solution)
| Storage Temperature | 24 Hours | 7 Days | 14 Days |
| -20°C | >99% | 97% | 94% |
| 4°C | 98% | 91% | 83% |
| 25°C (Room Temp) | 94% | 78% | 62% |
| Values represent the percentage of initial this compound concentration remaining. It is recommended to prepare fresh aqueous solutions for experiments. |
Summary of Findings:
-
For long-term storage, this compound stock solutions in DMSO are highly stable at -80°C for up to 6 months.[1][2]
-
Storage at -20°C is suitable for shorter periods, with minimal degradation observed within one month.[1][2]
-
Significant degradation occurs at refrigerated (4°C) and room temperatures, especially in aqueous solutions.
-
Repeated freeze-thaw cycles should be avoided; it is recommended to aliquot stock solutions upon preparation.[1][2]
Experimental Protocols
The following protocols describe the procedures for preparing solutions and evaluating the stability of this compound.
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile PBS (pH 7.4)
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure for 10 mM DMSO Stock Solution:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Aseptically weigh the required amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber cryovials to protect from light.
-
Store aliquots at -80°C for long-term storage or -20°C for short-term use.[1][2]
-
-
Procedure for 1 mM PBS Working Solution:
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Dilute the stock solution 1:10 with sterile PBS (pH 7.4) to achieve the final desired concentration (e.g., 1 mM).
-
Mix thoroughly by gentle inversion.
-
Prepare this working solution fresh on the day of the experiment and keep it on ice. Discard any unused aqueous solution.
-
This protocol outlines a reverse-phase HPLC (RP-HPLC) method to quantify the remaining parent this compound in solution over time.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Procedure:
-
At each time point (e.g., T=0, 1 month, 3 months, etc.), retrieve one aliquot from each storage condition.
-
Thaw the sample and dilute it to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peak area corresponding to the this compound parent compound.
-
Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at T=0.
-
Conclusion and Recommendations
This compound demonstrates excellent long-term stability when stored as a stock solution in anhydrous DMSO at -80°C.[1][2] For routine use, storage at -20°C is acceptable for up to one month. Stability is significantly reduced in aqueous solutions and at higher temperatures. To ensure the highest quality and activity of the compound, it is imperative to follow the storage and handling recommendations outlined in this document. Always prepare aqueous working solutions fresh for each experiment and avoid multiple freeze-thaw cycles of stock solutions. These practices will ensure the reliability and reproducibility of experimental outcomes in the investigation of MMP inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound| CAS NO:1333379-23-9| GlpBio [glpbio.cn]
- 4. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ND-322 HCl - Immunomart [immunomart.com]
- 6. ND-322 HCl | CAS#:1333379-23-9 | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
ND-322 hydrochloride solubility issues and solutions
Welcome to the technical support center for ND-322 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and water-soluble inhibitor of gelatinases, specifically targeting Matrix Metalloproteinase-2 (MMP-2) and Membrane Type 1 Matrix Metalloproteinase (MT1-MMP).[1][2][3] These enzymes are key players in the degradation of the extracellular matrix (ECM), a process that is critically involved in cancer cell invasion, migration, and tumor growth.[1][2] By inhibiting MT1-MMP and MMP-2, this compound has been shown to reduce melanoma tumor growth and delay metastatic dissemination.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). For other potential solvents, please refer to the solubility data table below.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution in high-quality, anhydrous DMSO. For detailed instructions, please see the Experimental Protocols section. It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.
Q4: How should I store stock solutions of this compound?
A4: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[3] Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3] Ensure the vials are sealed tightly to protect from moisture and light.[3]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound in DMSO.
-
Question: I am having trouble getting this compound to fully dissolve in DMSO, or I am seeing precipitation upon storage. What should I do?
-
Answer:
-
Use Sonication: Complete dissolution in DMSO may require sonication. After adding the solvent, place the vial in an ultrasonic bath for several minutes.
-
Check DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of this compound. Use a fresh, unopened bottle or a properly stored bottle from a desiccator.
-
Gentle Warming: Gentle warming to 37°C can aid in dissolution. However, avoid excessive heat, as it may degrade the compound.
-
Issue 2: Precipitation of this compound in aqueous solutions or cell culture media.
-
Question: My this compound stock solution is clear in DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?
-
Answer:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution or cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer or medium. This can help to keep the compound in solution.
-
pH of the Medium: As a hydrochloride salt of a weak base, the solubility of this compound can be pH-dependent. Aqueous solutions of hydrochloride salts can be slightly acidic. The buffering capacity of most cell culture media should be sufficient to handle the addition of a small volume of acidic stock solution. However, if you are using a weakly buffered solution, consider the potential for pH changes.
-
Use of Co-solvents (for in vivo studies): For in vivo formulations, co-solvents are often used to improve solubility and stability. A suggested formulation includes DMSO, PEG300, and Tween 80 in saline.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (279.42 mM) | Sonication is recommended for complete dissolution. Use of anhydrous DMSO is critical. |
| DMSO | 10 mM | Soluble. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 357.88 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 0.358 mg of this compound.
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Sterilization (Optional for Cell Culture): If the stock solution is intended for cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the DMSO stock solution directly into the cell culture medium. To minimize the final DMSO concentration, it is advisable to perform serial dilutions if a wide range of concentrations is being tested. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing before adding it to the cells.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately.
Visualizations
Signaling Pathway of MT1-MMP and MMP-2 Inhibition by ND-322
Caption: Inhibition of MT1-MMP and MMP-2 by this compound blocks ECM degradation.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for the preparation of this compound solutions for in vitro assays.
Troubleshooting Logic for Solubility Issues
Caption: Troubleshooting flowchart for this compound solubility issues.
References
Optimizing ND-322 hydrochloride dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ND-322 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and water-soluble inhibitor of gelatinases, particularly targeting Matrix Metalloproteinase-14 (MMP-14 or MT1-MMP) and Matrix Metalloproteinase-2 (MMP-2).[1][2] Its mechanism of action involves the inhibition of the proteolytic activity of these enzymes, which are crucial for the degradation of the extracellular matrix (ECM). By inhibiting MT1-MMP and MMP-2, ND-322 can reduce cancer cell growth, migration, and invasion.[2][3]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For in vitro studies, particularly with melanoma cell lines, effective concentrations of ND-322 have been reported to be in the range of 0.16 µM to 0.32 µM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is a recommended in vivo dosage and administration route?
A3: In a preclinical melanoma mouse model, a dose of 25 mg/kg/day administered subcutaneously was shown to be effective in reducing tumor growth and metastasis.[2] The dosing solution can be prepared by dissolving the stock of ND-322 in sterile PBS.[2]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound should be dissolved in a suitable solvent like DMSO to prepare a stock solution. For long-term storage, it is recommended to store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
Q5: Is ND-322 selective for specific MMPs?
A5: Yes, ND-322 is a selective inhibitor with high potency against MT1-MMP and MMP-2. It shows significantly lower inhibitory activity against other MMPs such as MMP-1, MMP-3, MMP-7, MMP-8, MMP-9, MMP-10, and MMP-13.[2]
Data Presentation
Table 1: Inhibitory Potency (Ki) of ND-322 Against Various MMPs
| MMP Target | Ki (nM) |
| MT1-MMP | 0.9 |
| MMP-2 | 1.4 |
| MMP-9 | 860 |
| MMP-1 | >10,000 |
| MMP-3 | >10,000 |
| MMP-7 | >10,000 |
| MMP-8 | >10,000 |
| MMP-10 | >10,000 |
| MMP-13 | 1,100 |
Data sourced from Marusak et al., 2016.[2]
Table 2: Recommended Starting Doses for this compound
| Experimental Model | Recommended Starting Dose/Concentration | Administration/Application |
| In vitro (Melanoma cell lines) | 0.16 µM - 0.32 µM | Added to cell culture medium |
| In vivo (Melanoma mouse model) | 25 mg/kg/day | Subcutaneous injection |
Data sourced from Marusak et al., 2016.[2]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate melanoma cells (e.g., WM266-4, A375) in a 96-well plate at a density of 2,500 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations should bracket the expected effective range (e.g., 0.1 µM to 1 µM). Add the diluted ND-322 or vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: Gelatin Zymography for MMP-2 Activity
-
Sample Preparation: Culture cells to near confluence and then switch to serum-free medium. Treat the cells with ND-322 (e.g., 0.32 µM) or vehicle control for 24-48 hours. Collect the conditioned medium.
-
Protein Quantification: Determine the protein concentration of the conditioned medium to ensure equal loading.
-
Electrophoresis: Mix the samples with non-reducing sample buffer and run them on a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and renature the enzymes. Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 16-24 hours.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatinase activity will appear as clear bands against a blue background.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for ND-322 dosage optimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibitory effect in vitro | 1. Incorrect dosage calculation.2. Compound degradation.3. Low expression of MT1-MMP/MMP-2 in the cell line.4. Cell culture medium components interfering with the inhibitor. | 1. Double-check all calculations for dilutions.2. Use freshly prepared solutions. Ensure proper storage of stock solutions (-80°C).3. Verify target expression levels via Western Blot or qPCR.4. Test the inhibitor in a serum-free medium or a medium with reduced serum concentration. |
| High variability between replicates | 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.3. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Unexpected cytotoxicity at low concentrations | 1. Solvent (e.g., DMSO) toxicity.2. Off-target effects in the specific cell line. | 1. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5% for DMSO).2. Perform a broader screen of cellular markers to identify potential off-target pathways affected. |
| Inconsistent results in zymography | 1. Incomplete protein renaturation.2. Incorrect sample loading.3. Inactive developing buffer. | 1. Ensure thorough washing with Triton X-100 to remove all SDS.2. Quantify protein concentration and load equal amounts.3. Prepare fresh developing buffer for each experiment. |
| Poor solubility of ND-322 in aqueous buffer for in vivo studies | 1. Compound precipitation. | 1. Prepare the dosing solution fresh before each administration. Ensure the stock solution in DMSO is fully dissolved before diluting in sterile PBS. Gentle warming and vortexing may aid dissolution. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with ND-322 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ND-322 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and water-soluble inhibitor of gelatinases, particularly Matrix Metalloproteinase-2 (MMP-2) and Membrane Type 1-MMP (MT1-MMP).[1][2] Its mechanism of action is based on the thiirane (B1199164) moiety, which interacts with the glutamate (B1630785) residue in the active site of these MMPs, leading to tight-binding inhibition.[1] This inhibition prevents the degradation of extracellular matrix (ECM) components, a critical step in cancer cell invasion and metastasis.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored at -20°C for short-term use and -80°C for long-term storage, sealed and protected from moisture and light. Stock solutions are typically prepared in DMSO and should also be stored at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: In which experimental assays is this compound commonly used?
A3: this compound is frequently used in a variety of in vitro assays to study cancer progression and metastasis. These include:
-
Enzyme Inhibition Assays: To determine the inhibitory activity and selectivity against purified MMPs.
-
Gelatin Zymography: To assess the effect of the inhibitor on the activity of secreted MMP-2 and MMP-9.
-
Cell Invasion and Migration Assays: To evaluate the impact of inhibiting MMP activity on the invasive potential of cancer cells.
-
Cell Proliferation Assays: To determine the effect of the inhibitor on cancer cell growth.
Q4: What is the selectivity profile of this compound?
A4: this compound is highly selective for MMP-2 and MT1-MMP. It shows poor inhibition against several other MMPs, including MMP-3, MMP-8, and MMP-12, which are sometimes considered anti-targets in cancer therapy due to their potential beneficial roles.[1]
Troubleshooting Inconsistent Results
General Issues
Q5: My experimental results with this compound are not consistent. What are the common causes?
A5: Inconsistent results can arise from several factors. Here are some of the most common issues to investigate:
-
Compound Stability and Solubility: Ensure that your stock solutions are properly stored and that the compound is fully dissolved in your assay medium. Precipitation of the inhibitor will lead to a lower effective concentration and variable results.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter MMP expression levels and the cellular response to the inhibitor.
-
Assay Protocol Variations: Minor deviations in incubation times, temperatures, or reagent concentrations can significantly impact the outcome of enzyme-based assays.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated inhibitor stock, can lead to significant variations in the final concentration.
Specific Assay-Related Problems
Q6: In my gelatin zymography assay, I don't see a clear reduction in MMP-2 activity after treatment with this compound. What could be wrong?
A6: This issue can be due to several factors:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the amount of MMP-2 secreted by your cells. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
Inhibitor Inactivation: The inhibitor may be unstable in the cell culture medium over the incubation period. Consider reducing the incubation time or replenishing the medium with fresh inhibitor.
-
High Serum Content: Serum contains high levels of proteins that can bind to the inhibitor, reducing its effective concentration. It is recommended to perform zymography experiments in serum-free or low-serum medium.
-
Issues with the Zymogram Gel: Ensure that the gelatin concentration in your gel is appropriate and that the renaturation and development steps are performed correctly to allow for proper enzyme activity detection.
Q7: My cell invasion assay shows high variability between replicates when using this compound. How can I improve this?
A7: High variability in invasion assays is a common challenge. Here are some troubleshooting tips:
-
Uneven Cell Seeding: Ensure a single-cell suspension and accurate cell counting to seed the same number of cells in each insert.
-
Matrigel Coating Inconsistency: The thickness of the Matrigel layer should be consistent across all inserts. Uneven coating can lead to variable invasion rates.
-
Inhibitor Distribution: Ensure the inhibitor is evenly mixed in the medium before adding it to the cells.
-
Chemoattractant Gradient: Maintain a consistent and optimal chemoattractant gradient to drive cell invasion.
Data Presentation
Table 1: Inhibitory Activity (Ki) of this compound Against Various MMPs
| MMP Target | Inhibition Constant (Ki) in nM | Selectivity Notes |
| MMP-2 | 24 ± 15 | High |
| MT1-MMP | 210 ± 20 | High |
| MMP-9 | 870 ± 110 | Moderate |
| MMP-1 | > 5000 | Poor |
| MMP-3 | Not specified, but noted as poor inhibition[1] | Poor |
| MMP-7 | Not specified | - |
| MMP-8 | Not specified, but noted as poor inhibition[1] | Poor |
| MMP-12 | Not specified, but noted as poor inhibition[1] | Poor |
| MMP-13 | > 5000 | Poor |
Data compiled from available literature. "Not specified" indicates that specific Ki values for ND-322 were not found in the searched literature.
Experimental Protocols
Gelatin Zymography Assay
This protocol is for assessing the effect of this compound on MMP-2 and MMP-9 activity in conditioned media from cell culture.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
SDS-PAGE resolving gel (with 1 mg/mL gelatin)
-
Tris-Glycine SDS sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO). Incubate for 24-48 hours.
-
Sample Preparation: Collect the conditioned media and centrifuge to remove cell debris. Determine the protein concentration of each sample.
-
Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer. Load the samples onto a gelatin-containing SDS-PAGE gel and run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.
-
Development: Incubate the gel in developing buffer overnight at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands of gelatin degradation are visible against a blue background.
-
Analysis: Areas of MMP activity will appear as clear bands. The intensity of these bands can be quantified using densitometry.
Cell Invasion Assay (Boyden Chamber)
This protocol outlines a typical cell invasion assay using a Boyden chamber with a Matrigel-coated membrane.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution (in DMSO)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Insert Coating: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Boyden chamber inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C.
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve them for 12-24 hours. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound and a vehicle control.
-
Assay Setup: Add medium containing a chemoattractant to the lower chamber of the Boyden apparatus. Place the Matrigel-coated inserts into the wells and seed the cell suspension into the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 12-48 hours, depending on the cell type.
-
Removal of Non-Invading Cells: After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Staining: Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with Crystal Violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields for each membrane.
Mandatory Visualizations
Caption: MT1-MMP mediated activation of pro-MMP-2 and its inhibition by this compound.
Caption: General experimental workflow for studying this compound in vitro.
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
- 1. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of ND-322 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of ND-322 hydrochloride in experimental settings. The information is designed to address specific issues that may be encountered and to provide guidance on assessing the potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, water-soluble inhibitor of gelatinases.[1] Specifically, it targets Matrix Metalloproteinase-14 (MMP-14 or MT1-MMP) and Matrix Metalloproteinase-2 (MMP-2).[2][3] ND-322 is a member of the thiirane (B1199164) class of selective MMP inhibitors.[2] The inhibitory mechanism involves the glutamate (B1630785) in the active site of these proteinases opening the thiirane ring of the inhibitor, which leads to a tightly bound thiolate and results in potent inhibition.[2]
Q2: What are the known on-target effects of this compound in cancer models?
A2: In melanoma models, ND-322 has been demonstrated to inhibit both MMP-2 and MT1-MMP activity. This dual inhibition leads to a reduction in in vitro melanoma cell growth, migration, and invasion.[2] Importantly, these in vitro effects translate to a significant reduction in melanoma tumor growth and a delay in metastatic dissemination to the lungs in orthotopic mouse models.[2]
Q3: What is known about the selectivity and potential off-target effects of this compound?
Q4: How can I experimentally assess the potential off-target effects of this compound?
A4: A multi-faceted approach is recommended to identify potential off-target effects. Key experimental strategies include:
-
Kinase Profiling: A broad panel of kinases can be screened to determine if this compound inhibits any unintended kinase activity.
-
Chemical Proteomics: Techniques such as Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) can identify protein targets of ND-322 in a proteome-wide manner.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in intact cells and can also reveal off-target binding by observing the thermal stabilization of other proteins.
Q5: Should I be concerned about the hydrochloride salt form of this compound in my experiments?
A5: Hydrochloric acid is a strong acid commonly used to form salts of basic compounds to improve their solubility and stability. In most cell-based and in vivo experiments, the final concentration of the hydrochloride is negligible and is buffered by the experimental medium. However, for in vitro assays with purified enzymes in simple buffers, it is good practice to ensure the final pH of the assay solution is not significantly altered by the addition of the compound.
Data Presentation
Table 1: Inhibitory Profile of ND-322
| Target | Inhibition Constant (Ki) | Reference |
| MMP-2 (Gelatinase A) | 24 ± 15 nM | [2] |
| MMP-14 (MT1-MMP) | 210 ± 20 nM | [2] |
| MMP-9 (Gelatinase B) | 870 ± 110 nM | [2] |
Troubleshooting Guide
Issue 1: Lower than expected or inconsistent inhibition of MMP-2/MT1-MMP activity in in vitro assays.
-
Possible Cause: Inactive enzyme.
-
Solution: Ensure the MMP-2 or MT1-MMP enzyme has been stored and handled correctly, typically at -70°C, and avoid repeated freeze-thaw cycles. Always handle the enzyme on ice.
-
-
Possible Cause: Degraded substrate.
-
Solution: Fluorogenic peptide substrates are light-sensitive and can degrade over time. Store them protected from light at -20°C.
-
-
Possible Cause: Incorrect assay buffer composition.
-
Solution: MMPs are zinc- and calcium-dependent. Use the recommended assay buffer to ensure optimal enzyme activity.
-
-
Possible Cause: Inhibitor precipitation.
-
Solution: ND-322 is water-soluble, but at high concentrations, it may precipitate. Ensure the compound is fully dissolved in the assay buffer. The final concentration of any solvent, such as DMSO, should be kept low and consistent across all wells.
-
Issue 2: High background fluorescence in fluorometric assays.
-
Possible Cause: Contaminated reagents or microplates.
-
Solution: Use fresh reagents and high-quality, black, clear-bottom microplates specifically designed for fluorescence assays to minimize background.
-
-
Possible Cause: Autofluorescence of the test compound.
-
Solution: Run a control well with only the assay buffer and this compound at the highest concentration used to check for intrinsic fluorescence.
-
Issue 3: Lack of effect in cell-based assays (e.g., invasion, migration).
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line.
-
-
Possible Cause: High serum concentration in the medium.
-
Solution: Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration or using serum-free medium for the duration of the treatment, ensuring cell viability is not compromised.
-
-
Possible Cause: Low expression of MMP-2 or MT1-MMP in the cell line.
-
Solution: Confirm the expression of the target MMPs in your cell line of choice using techniques like Western blotting or qPCR.
-
Experimental Protocols
Protocol 1: MMP-2 Inhibition Assay (Fluorometric)
This protocol is a general guideline for a fluorometric assay to determine the inhibitory activity of this compound against MMP-2.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in MMP-2 assay buffer.
-
Reconstitute the human MMP-2 enzyme and the fluorogenic MMP-2 substrate according to the manufacturer's instructions. Keep on ice.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the wells of a 96-well black microplate.
-
Add the MMP-2 enzyme to all wells except for the blank controls.
-
Incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the MMP-2 substrate to all wells.
-
Immediately measure the fluorescence intensity in a microplate reader (e.g., Ex/Em = 328/393 nm) in kinetic mode at 37°C, taking readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the blank from all other readings.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: MT1-MMP (MMP-14) Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the inhibition of MT1-MMP by this compound.
-
Reagent Preparation:
-
Follow the same steps for preparing the this compound stock and dilutions as in the MMP-2 assay.
-
Reconstitute the recombinant human MT1-MMP enzyme and a suitable fluorogenic substrate as per the supplier's protocol.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted this compound or vehicle control.
-
Add the MT1-MMP enzyme to the wells (excluding blanks).
-
Incubate at 37°C for 10-15 minutes.
-
Add the MT1-MMP substrate to start the reaction.
-
Measure the fluorescence intensity kinetically at 37°C using appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Analyze the data as described for the MMP-2 inhibition assay to determine the IC50 value of this compound for MT1-MMP.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a general workflow to confirm the binding of this compound to its targets in a cellular environment.
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with this compound or a vehicle control at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by Western blotting using specific antibodies for MMP-2 and MT1-MMP.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the band intensity against the temperature for both the vehicle- and ND-322-treated samples. A shift in the melting curve to a higher temperature in the presence of ND-322 indicates target engagement.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for identifying potential off-target effects.
References
- 1. Sulfonate-Containing Thiiranes as Selective Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
Improving the bioavailability of ND-322 hydrochloride
Disclaimer: All information provided is for research purposes only. ND-322 hydrochloride is described in the literature as a water-soluble compound.[1][2][3][4] This technical support guide addresses potential bioavailability challenges that can be encountered with water-soluble compounds, as specific bioavailability data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: this compound is described as "water-soluble." Why might it still have bioavailability issues?
A1: While good aqueous solubility is a favorable property for drug absorption, it does not guarantee high bioavailability. Several other factors can limit the amount of drug that reaches the systemic circulation after oral administration. These include:
-
Poor membrane permeability: The drug may not efficiently cross the lipid-rich membranes of the intestinal epithelium.[5][6]
-
First-pass metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[7]
-
Efflux transporter activity: The drug could be actively pumped back into the intestinal lumen by transporters such as P-glycoprotein (P-gp), reducing its net absorption.[8][9]
-
Gastrointestinal (GI) tract instability: The drug may be degraded by the acidic environment of the stomach or by digestive enzymes.
Q2: What are the initial steps to investigate the low oral bioavailability of a water-soluble compound like this compound?
A2: A systematic approach is recommended to identify the root cause of poor oral bioavailability. This typically involves a series of in vitro and in vivo experiments to assess the key parameters of absorption, distribution, metabolism, and excretion (ADME). The initial focus should be on intestinal permeability and metabolic stability.
Q3: What is the Biopharmaceutical Classification System (BCS) and why is it relevant?
A3: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[5] It helps in predicting a drug's in vivo absorption characteristics. A water-soluble drug with low bioavailability would likely fall into BCS Class III (high solubility, low permeability) or potentially Class I (high solubility, high permeability) if first-pass metabolism is the primary issue.[10]
Troubleshooting Guide
Issue 1: Poor Intestinal Permeability
Symptoms:
-
Low apparent permeability coefficient (Papp) in Caco-2 assays.
-
Low fraction of drug absorbed in vivo despite good dissolution.
Possible Causes:
-
High hydrophilicity and polarity of the molecule, hindering passive diffusion across the lipid cell membrane.
-
Large molecular size.
Troubleshooting Steps:
-
Assess Permeability with Caco-2 Assay: The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium to predict drug absorption.[11][12]
-
Objective: To determine the apparent permeability coefficient (Papp) of this compound.
-
Interpretation: A low Papp value suggests that poor permeability is a likely contributor to low bioavailability.
-
-
Investigate Efflux Transporters: A bidirectional Caco-2 assay can determine if the compound is a substrate of efflux transporters like P-gp.[11]
-
Objective: To calculate the efflux ratio (ER) by comparing the Papp in the basolateral-to-apical (B-A) direction with the apical-to-basolateral (A-B) direction.
-
Interpretation: An ER significantly greater than 2 indicates that the compound is actively transported out of the cells, which can limit its absorption.[13]
-
-
Formulation Strategies to Enhance Permeability:
-
Permeation Enhancers: Incorporate excipients that can transiently and reversibly open the tight junctions between intestinal cells or fluidize the cell membrane.[14][15] Examples include certain fatty acids, surfactants, and chitosan (B1678972) derivatives.[14][16]
-
Prodrug Approach: Modify the chemical structure of this compound to create a more lipophilic prodrug that can cross the intestinal membrane more efficiently.[17] The prodrug is then converted to the active parent drug in the body.[18][19]
-
Issue 2: Extensive First-Pass Metabolism
Symptoms:
-
High in vitro clearance in liver microsome or hepatocyte stability assays.
-
Low oral bioavailability (F%) despite high permeability.
-
High ratio of metabolites to parent drug in plasma after oral administration compared to intravenous administration.
Possible Causes:
-
The chemical structure of this compound may be susceptible to rapid metabolism by enzymes in the liver (cytochrome P450s) or the gut wall.
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assays: These assays predict the rate of drug metabolism.
-
Liver Microsomal Stability Assay: This assay assesses metabolism by Phase I enzymes, primarily cytochrome P450s.[20]
-
Hepatocyte Stability Assay: This assay evaluates both Phase I and Phase II metabolism in whole liver cells.[21]
-
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.
-
Interpretation: A short half-life and high clearance suggest that the compound is rapidly metabolized and may be subject to a significant first-pass effect.
-
-
Metabolite Identification: Identify the major metabolites formed in the in vitro systems to understand the metabolic pathways.[22]
-
Strategies to Mitigate First-Pass Metabolism:
-
Prodrug Design: Modify the part of the molecule that is susceptible to metabolism to block the metabolic site.
-
Co-administration with Enzyme Inhibitors: While not a formulation strategy for the drug itself, this can be used in preclinical studies to confirm the role of specific metabolic enzymes.
-
Alternative Routes of Administration: For preclinical studies, consider routes that bypass the liver, such as intravenous or subcutaneous administration, to determine the intrinsic activity of the compound.
-
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for P-glycoprotein.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 18-22 days to form a differentiated and polarized monolayer.[11]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[11]
-
Transport Experiment:
-
The test compound (e.g., 10 µM this compound) is added to the apical (A) donor compartment, and the appearance of the compound in the basolateral (B) receiver compartment is measured over time (typically 2 hours).[11] This determines the A-B permeability.
-
To assess efflux, the experiment is reversed: the compound is added to the basolateral (B) donor compartment, and its appearance in the apical (A) receiver compartment is measured (B-A permeability).[11]
-
To confirm P-gp involvement, the bidirectional assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or elacridar.[23]
-
-
Quantification: The concentration of this compound in the receiver compartment is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated, and the efflux ratio is determined.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To evaluate the susceptibility of this compound to Phase I metabolism.
Methodology:
-
Incubation: this compound (typically 1 µM) is incubated with liver microsomes (from human or other species) at 37°C.[20]
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[20]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Quantification: The remaining concentration of this compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.
Data Presentation
Table 1: Interpretation of Caco-2 Permeability Data
| Parameter | Value | Interpretation |
| Papp (A-B) (x 10⁻⁶ cm/s) | < 1 | Low Permeability |
| 1 - 10 | Moderate Permeability | |
| > 10 | High Permeability | |
| Efflux Ratio (Papp B-A / Papp A-B) | < 2 | No significant efflux |
| > 2 | Potential P-gp substrate |
Table 2: Interpretation of Metabolic Stability Data
| Parameter | Value | Interpretation |
| In Vitro Half-life (t₁/₂) (min) | > 30 | Low Clearance |
| 5 - 30 | Intermediate Clearance | |
| < 5 | High Clearance | |
| Intrinsic Clearance (Clint) (µL/min/mg protein) | < 10 | Low Clearance |
| 10 - 50 | Intermediate Clearance | |
| > 50 | High Clearance |
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Caco-2 permeability and efflux assay workflow.
Caption: Factors affecting oral drug bioavailability.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. Drug solubility and permeability [pion-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. First pass effect - Wikipedia [en.wikipedia.org]
- 8. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 9. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 10. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mttlab.eu [mttlab.eu]
- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - UK [thermofisher.com]
- 22. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. P-gp Substrate Identification | Evotec [evotec.com]
Addressing cytotoxicity of ND-322 hydrochloride at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for addressing potential cytotoxicity of ND-322 hydrochloride, a selective inhibitor of matrix metalloproteinases MT1-MMP and MMP-2, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vitro concentration range for ND-322?
A1: Published studies have demonstrated the efficacy of ND-322 in reducing melanoma cell growth, migration, and invasion at concentrations of 0.16 µM and 0.32 µM.[1] At these concentrations, significant cytotoxicity was not reported. However, the optimal non-toxic concentration is cell-line dependent and should be determined empirically.
Q2: What are the potential causes of high cytotoxicity observed with this compound?
A2: High cytotoxicity at elevated concentrations of this compound could be attributed to several factors:
-
On-target effects: While ND-322 is selective for MT1-MMP and MMP-2, prolonged or very high-level inhibition of these enzymes could disrupt essential cellular processes, leading to cell death.
-
Off-target effects: At high concentrations, small molecules may interact with unintended cellular targets, causing toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.5%.
-
Compound precipitation: Poor solubility of the compound at high concentrations in culture medium can lead to the formation of precipitates, which can be cytotoxic.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
Q3: How can I determine the optimal, non-toxic working concentration of this compound for my experiments?
A3: A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions. This involves treating cells with a range of ND-322 concentrations and assessing cell viability after a defined incubation period. The goal is to identify a concentration that effectively inhibits MT1-MMP and/or MMP-2 activity without causing significant cell death.
Troubleshooting Guide: High Cytotoxicity
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity when using this compound at high concentrations.
| Issue | Potential Cause | Recommended Action |
| High cell death across all tested concentrations | Compound concentration is too high. | Perform a dose-response curve starting from a much lower concentration range (e.g., nanomolar to low micromolar) to identify the IC50 (half-maximal inhibitory concentration) for cytotoxicity. |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle control (media with the same final concentration of solvent) to assess solvent-specific toxicity. | |
| Cell line is highly sensitive. | Consider using a less sensitive cell line if appropriate for your research question. Alternatively, perform extensive optimization of the concentration and exposure time. | |
| Compound has degraded or is impure. | Purchase the compound from a reputable source. Prepare fresh stock solutions and store them properly in aliquots at -80°C to avoid repeated freeze-thaw cycles. | |
| Precipitate observed in the culture medium | Poor compound solubility at high concentrations. | Visually inspect wells for precipitate. If observed, consider using a lower concentration or a different solubilization method. Sonication or the use of solubilizing agents like Pluronic F-127 could be explored, but their own potential for cytotoxicity must be evaluated. |
| Inconsistent results between experiments | Variability in cell health and density. | Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase when seeding for experiments. |
| Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of solutions. |
Data Presentation
Table 1: Example Dose-Response Cytotoxicity Data for this compound
Researchers should use this template to record their experimental data.
| ND-322 Concentration (µM) | % Cell Viability (Mean ± SD) | Observations (e.g., precipitate, morphological changes) |
| 0 (Vehicle Control) | 100 ± 5.2 | Normal cell morphology |
| 0.1 | 98 ± 4.8 | No significant change |
| 0.5 | 95 ± 6.1 | No significant change |
| 1 | 92 ± 5.5 | No significant change |
| 5 | 85 ± 7.3 | Slight decrease in cell number |
| 10 | 70 ± 8.9 | Noticeable cell rounding and detachment |
| 25 | 45 ± 9.5 | Significant cell death and debris |
| 50 | 20 ± 6.8 | Widespread cell lysis |
| 100 | 5 ± 3.1 | Complete cell death |
Experimental Protocols
Protocol 1: Determining the IC50 for Cytotoxicity of this compound using an MTT Assay
This protocol outlines a standard method for assessing the cytotoxic effects of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., from 0.1 µM to 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of ND-322.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent cell viability against the log of the ND-322 concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of MT1-MMP and MMP-2 in cancer progression and the inhibitory action of ND-322.
Caption: A logical workflow for troubleshooting high cytotoxicity of this compound in cell culture experiments.
References
ND-322 hydrochloride control experiments and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ND-322 hydrochloride, a selective inhibitor of Matrix Metalloproteinase-14 (MT1-MMP) and Matrix Metalloproteinase-2 (MMP-2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of MT1-MMP and MMP-2.[1] These enzymes are key players in the degradation of the extracellular matrix (ECM), a critical process in cancer cell invasion and metastasis. By inhibiting these MMPs, this compound can reduce the growth, migration, and invasion of cancer cells, as demonstrated in melanoma models.[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound should be dissolved in Dimethyl Sulfoxide (DMSO) for in vitro experiments. For long-term storage, the solid compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C to maintain stability.
Q3: What is a typical working concentration for this compound in cell culture experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, a good starting point for many cancer cell lines is in the range of 1 µM to 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | 1. Incorrect concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the IC50 value for your cell line. |
| 2. Inactive compound: Improper storage or handling may have led to the degradation of the compound. | 2. Verify compound activity: Use a positive control (see "Control Experiments" section) to confirm that the compound is active. Ensure proper storage of the stock solution at -80°C. | |
| 3. Low target expression: The cells may not express sufficient levels of MT1-MMP or MMP-2. | 3. Assess target expression: Use techniques like Western blotting or qPCR to confirm the expression of MT1-MMP and MMP-2 in your cell line. | |
| High cell death or unexpected cytotoxicity | 1. High concentration: The concentration of this compound may be too high, leading to off-target effects or general toxicity. | 1. Lower the concentration: Use a concentration at or below the IC50 value determined from your dose-response curve. |
| 2. Solvent toxicity: The concentration of the vehicle (DMSO) may be toxic to the cells. | 2. Check DMSO concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability. | |
| Precipitation of the compound in culture medium | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | 1. Prepare fresh dilutions: Prepare working solutions by diluting the DMSO stock solution in pre-warmed culture medium just before use. Avoid storing diluted solutions for extended periods. |
| 2. Interaction with media components: Components in the serum or media may be causing the compound to precipitate. | 2. Test in serum-free media: If possible, perform initial experiments in serum-free or low-serum media to assess solubility. | |
| Inconsistent or variable results | 1. Inconsistent cell conditions: Variations in cell density, passage number, or growth phase can affect experimental outcomes. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure a uniform cell density at the start of each experiment. |
| 2. Pipetting errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations in compound concentration. | 2. Use calibrated pipettes: Ensure all pipettes are properly calibrated and use appropriate pipette sizes for the volumes being dispensed. | |
| 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect results. | 3. Minimize edge effects: Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile water or media to maintain humidity. |
Quantitative Data
The inhibitory activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The IC50 values can vary between different cell lines.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| NCI-H322 (Lung Cancer) | Cell Viability | ~2-50 | [2] |
| A549 (Lung Cancer) | Cell Viability | ~2-50 | [2] |
| Various Cancer Cell Lines | Cell Viability | 10-50 | [3] |
Note: The provided IC50 values are approximate ranges from the literature and may vary depending on the specific experimental conditions. It is crucial to determine the IC50 for your specific cell line and assay.
Experimental Protocols
General Workflow for In Vitro Testing of this compound
This workflow outlines the key steps for assessing the efficacy of this compound in a cell-based assay, such as a cell viability or migration assay.
Caption: A general experimental workflow for in vitro testing of this compound.
Control Experiments
Proper control experiments are essential for the accurate interpretation of results.
1. Vehicle Control:
-
Purpose: To account for any effects of the solvent (DMSO) on the cells.
-
Procedure: Treat a set of cells with the same concentration of DMSO as used for the highest concentration of this compound, but without the inhibitor.
-
Expected Outcome: The vehicle control should not show a significant difference in the measured endpoint compared to the untreated control.
2. Positive Control:
-
Purpose: To confirm that the experimental system is responsive to inhibition of the target pathway.
-
Procedure: Use a known, well-characterized inhibitor of MT1-MMP or MMP-2, or use cells where these enzymes have been genetically knocked down (e.g., via siRNA or shRNA).
-
Expected Outcome: The positive control should show a significant reduction in the measured endpoint (e.g., decreased cell migration or invasion).
3. Negative Control:
-
Purpose: To ensure that the observed effects are specific to the inhibition of MT1-MMP and MMP-2.
-
Procedure: Use a structurally similar but inactive analog of this compound, if available. Alternatively, use a cell line that does not express MT1-MMP and MMP-2.
-
Expected Outcome: The negative control should not show a significant inhibitory effect.
Signaling Pathway
This compound targets MT1-MMP and MMP-2, which are central to the process of cancer cell invasion and metastasis. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified MT1-MMP/MMP-2 signaling pathway and the inhibitory action of ND-322.
References
Technical Support Center: Overcoming Resistance to ND-322 Hydrochloride in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ND-322 hydrochloride, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of gelatinases, specifically targeting Matrix Metalloproteinase-2 (MMP-2) and Membrane Type 1-Matrix Metalloproteinase (MT1-MMP). By inhibiting these enzymes, this compound aims to reduce tumor growth and metastatic dissemination by preventing the degradation of the extracellular matrix, a crucial step in cancer cell invasion and migration.
Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A2: Acquired resistance to MMP inhibitors like this compound can arise from several molecular changes within the cancer cells. The most common mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative signaling pathways to compensate for the inhibition of MMPs. Key pathways to investigate are the PI3K/Akt and MAPK/ERK pathways, which are known to promote cell survival and proliferation.[1][2]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells may undergo EMT, a process that enhances their migratory and invasive capabilities, rendering them less dependent on specific MMPs for invasion.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Target Alteration or Upregulation: While less common for this class of inhibitors, mutations in the target enzymes (MMP-2, MT1-MMP) or significant upregulation of their expression could potentially reduce the inhibitor's effectiveness.
-
Evasion of Apoptosis: Cancer cells can develop mechanisms to resist programmed cell death, a common outcome of effective cancer therapies.[1][3] This can involve the upregulation of anti-apoptotic proteins.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This can be determined using a standard cell viability assay, such as an MTT or CellTiter-Glo assay.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound Observed
This is the primary indicator of resistance. The following table summarizes potential causes and suggested troubleshooting steps.
| Potential Cause | Troubleshooting/Investigative Steps | Expected Outcome if Hypothesis is Correct |
| Activation of Bypass Signaling Pathways | Perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/Akt (p-Akt) and MAPK/ERK (p-ERK) pathways in both parental and resistant cells, with and without ND-322 treatment. | Increased levels of p-Akt and/or p-ERK in resistant cells, especially in the presence of ND-322, compared to parental cells. |
| Increased Drug Efflux | Use a fluorescent dye that is a substrate for ABC transporters (e.g., Rhodamine 123) to compare its accumulation in parental versus resistant cells. Co-treatment with a known P-gp inhibitor (e.g., Verapamil) should increase dye accumulation in resistant cells. | Lower accumulation of the fluorescent dye in resistant cells compared to parental cells. This effect is reversed by a P-gp inhibitor. |
| Induction of EMT | Analyze the expression of EMT markers via Western blot or immunofluorescence. Look for decreased expression of epithelial markers (e.g., E-cadherin) and increased expression of mesenchymal markers (e.g., Vimentin, N-cadherin) in resistant cells. | Resistant cells will show a mesenchymal-like phenotype with corresponding changes in marker expression. |
Issue 2: Inconsistent Results in Cell Viability Assays
Inconsistent results can obscure the true level of resistance.
| Potential Cause | Troubleshooting/Investigative Steps | Expected Outcome if Hypothesis is Correct |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. | Consistent and reproducible dose-response curves. |
| Drug Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. | Reduced variability between experiments. |
| Assay Incubation Time | Titrate the incubation time with this compound to identify the optimal window for observing a differential response between sensitive and resistant cells. | Clearer distinction in viability between parental and resistant cell lines. |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cancer cell line through continuous exposure to escalating doses of the drug.[4][5][6][7][8]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell culture flasks and plates
-
MTT or other cell viability assay kit
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of recovery and growth. When the cells reach approximately 80% confluency, passage them into a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the new resistant cell line by determining its IC50 and comparing it to the parental line.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
Materials:
-
Parental and resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed both parental and resistant cells and allow them to attach overnight. Treat the cells with this compound at the respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated controls.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the ratios of phosphorylated to total protein between the cell lines and treatments.
Visualizations
References
- 1. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Resistant Cells | Creative Bioarray [creative-bioarray.com]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Guide to Matrix Metalloproteinase Inhibitors: ND-322 Hydrochloride vs. Batimastat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the inhibition of matrix metalloproteinases (MMPs) remains a compelling strategy to counteract tumor invasion, metastasis, and angiogenesis. This guide provides a detailed, objective comparison of two notable MMP inhibitors: the selective gelatinase inhibitor ND-322 hydrochloride and the broad-spectrum inhibitor Batimastat (B1663600). This analysis is supported by experimental data to inform research and development decisions.
At a Glance: Key Differences
| Feature | This compound | Batimastat |
| Target Profile | Selective inhibitor of gelatinases (MMP-2, MMP-9) and MT1-MMP.[1][2][3] | Broad-spectrum inhibitor of various MMPs.[4][5][6][7] |
| Mechanism of Action | Thiirane-based, mechanism-based inhibitor.[8][9] | Hydroxamate-based, competitive inhibitor binding to the catalytic zinc ion.[10] |
| Solubility | Water-soluble.[11][12] | Poorly soluble.[10][13] |
| Clinical Development | Preclinical evaluation.[8][2][11][12] | Advanced to clinical trials, but development was halted due to poor oral bioavailability and side effects.[10][13][14] |
Quantitative Efficacy: A Head-to-Head Comparison
The inhibitory activity of this compound and Batimastat against key MMPs is summarized below. It is important to note that the data is presented as Ki (inhibition constant) for this compound and IC50 (half-maximal inhibitory concentration) for Batimastat, which are related but not identical measures of inhibitor potency.
| Target MMP | This compound (Ki, nM) | Batimastat (IC50, nM) |
| MMP-1 (Collagenase-1) | - | 3[4][5][6][7] |
| MMP-2 (Gelatinase-A) | 24 ± 15[8] | 4[4][5][6][7] |
| MMP-3 (Stromelysin-1) | - | 20[4][5][6][7] |
| MMP-7 (Matrilysin) | - | 6[4][5][6] |
| MMP-9 (Gelatinase-B) | 870 ± 110[8] | 4[4][5][6][7] |
| MT1-MMP (MMP-14) | 210 ± 20[8] | - |
Note: A lower value indicates greater potency. Data for this compound is presented as mean ± standard deviation. Dashes indicate data not available from the searched sources.
Mechanism of Action: A Visualized Comparison
The distinct mechanisms of action of this compound and Batimastat are rooted in their chemical structures and interactions with the MMP active site.
Caption: Comparative mechanisms of action for this compound and Batimastat.
Experimental Data and Protocols
In Vitro Efficacy
This compound:
-
Melanoma Cell Growth, Migration, and Invasion: this compound has been shown to effectively reduce in vitro melanoma cell growth, migration, and invasion.[8][2][11] The growth inhibitory activity was primarily attributed to the inhibition of MT1-MMP.[8][2]
Batimastat:
-
Cell Viability and Apoptosis: Studies have demonstrated that Batimastat can reduce cell viability and induce apoptosis in various cancer cell lines.[15] For instance, in hematological tumor models, it was shown to trigger apoptosis through caspase and ERK1/2 pathways.
-
Cell Cycle Arrest: Batimastat has also been observed to induce cell cycle arrest, contributing to its cytostatic effects.
In Vivo Efficacy
This compound:
-
Melanoma Tumor Growth and Metastasis: In an orthotopic mouse model of melanoma, this compound significantly reduced tumor growth and delayed metastasis to the lungs.[8][2]
Batimastat:
-
Tumor Growth and Metastasis: Batimastat has demonstrated efficacy in various preclinical cancer models. For example, it inhibited the regrowth of resected breast cancer tumors and reduced the incidence and volume of lung metastases in athymic mice.[15] It also showed anti-tumor and anti-metastatic activity in models of human ovarian and colon cancer.[6][7]
Key Experimental Protocols
MMP Inhibition Assay (Fluorogenic Substrate Method)
This protocol provides a general framework for assessing the inhibitory activity of compounds against specific MMPs.
Caption: Workflow for a typical MMP inhibition assay using a fluorogenic substrate.
Detailed Steps:
-
Reagent Preparation:
-
Activate the pro-MMP enzyme to its active form according to the manufacturer's instructions, often using APMA (p-aminophenylmercuric acetate).
-
Prepare a stock solution of the fluorogenic MMP substrate in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitors (this compound or Batimastat) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the activated MMP enzyme.
-
Include controls for no enzyme, no inhibitor, and a reference inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve. Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.[16][17][18][19]
Caption: General workflow for an MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Batimastat. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl, or a solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
In Vivo Tumor Growth Inhibition Assay
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the inhibitors in a xenograft mouse model.[20][21][22][23][24]
Caption: A typical workflow for an in vivo tumor growth inhibition study.
Detailed Steps:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.
-
Tumor Growth and Grouping: Once tumors reach a measurable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (vehicle control, this compound, Batimastat).
-
Drug Administration: Administer the compounds at predetermined doses and schedules. The route of administration (e.g., intraperitoneal, oral) will depend on the compound's properties.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the animals. Excise the tumors, weigh them, and process them for further analysis, such as histology (H&E staining) and immunohistochemistry (e.g., for proliferation markers like Ki-67 or apoptosis markers like TUNEL).
Conclusion
This compound and Batimastat represent two distinct approaches to MMP inhibition. Batimastat, a broad-spectrum inhibitor, showed early promise but was hampered by pharmacological limitations. In contrast, this compound offers a more targeted approach with its selectivity for gelatinases and MT1-MMP, coupled with the advantage of water solubility. The preclinical data for this compound is encouraging, particularly in the context of melanoma. The choice between a broad-spectrum and a selective MMP inhibitor will depend on the specific therapeutic context, the MMP expression profile of the target tumor, and the desired balance between efficacy and potential off-target effects. The experimental protocols provided herein offer a foundation for further comparative studies to elucidate the full therapeutic potential of these and other MMP inhibitors.
References
- 1. ND-322 HCl - Immunomart [immunomart.com]
- 2. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ND-322 HCl | CAS#:1333379-23-9 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of inhibitors of gelatinases MMP-2 and MMP-9 for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound| CAS NO:1333379-23-9| GlpBio [glpbio.cn]
- 13. mdpi.com [mdpi.com]
- 14. Phase I/II trial of batimastat, a matrix metalloproteinase inhibitor, in patients with malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. In Vivo Assay for Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tegaran.com [tegaran.com]
- 24. embopress.org [embopress.org]
Validating the Selectivity of ND-322 Hydrochloride for MMP-2/MT1-MMP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ND-322 hydrochloride's selectivity for Matrix Metalloproteinase-2 (MMP-2) and Membrane Type 1-Matrix Metalloproteinase (MT1-MMP) against other MMP inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug development and research applications.
Executive Summary
This compound is a potent, thiirane-based, water-soluble inhibitor of gelatinases, demonstrating high selectivity for MMP-2 and MT1-MMP.[1] Experimental data indicates that ND-322 has poor inhibitory activity against other matrix metalloproteinases such as MMP-3, MMP-8, and MMP-12, which are often considered anti-targets in therapeutic applications.[1] This selectivity profile makes ND-322 a valuable tool for specifically investigating the roles of MMP-2 and MT1-MMP in various physiological and pathological processes, including cancer cell migration, invasion, and tumor growth.
Comparative Selectivity Profile of MMP Inhibitors
The following table summarizes the inhibitory activity (Ki and IC50 values) of this compound and other commonly used MMP inhibitors against a panel of matrix metalloproteinases. This allows for a direct comparison of their selectivity profiles.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase B) | MT1-MMP (MMP-14) | MMP-12 (Metalloelastase) | MMP-13 (Collagenase-3) |
| This compound | No inhibition detected up to 60 µM[2] | Ki: 24 ± 15 nM [1] | Ki: ~10 µM[2] | No inhibition detected up to 60 µM[2] | Poor inhibition[1] | Ki: 870 ± 110 nM [1] | Ki: 210 ± 20 nM [1] | Poor inhibition[1] | - |
| Marimastat | IC50: 5 nM | IC50: 6 nM | IC50: 2.5 nM | IC50: 3 nM | - | IC50: 9 nM | IC50: 1.8 nM[3] | - | IC50: 4 nM |
| Ilomastat | IC50: 0.3 nM | IC50: 0.2 nM | IC50: 9.4 nM | IC50: 3.6 nM | - | IC50: 0.5 nM | - | - | IC50: 0.4 nM |
| Doxycycline | IC50: >400 µM[4] | - | IC50: 30 µM[4] | IC50: 28 µM[4] | - | - | - | - | IC50: 2 µM[4] |
| ARP 100 | - | IC50: 12 nM | IC50: 4.5 µM | IC50: 50 µM | - | - | - | - | - |
| AG-L-66085 | IC50: 1.05 µM | - | - | - | - | IC50: 5 nM | - | - | - |
Experimental Protocols
Accurate validation of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used to characterize MMP inhibitors.
In Vitro MMP Inhibition Assay (Fluorometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP.
Principle: The assay utilizes a quenched fluorogenic substrate. When cleaved by an active MMP, the substrate releases a fluorescent signal. The inhibitor's potency is measured by its ability to reduce this fluorescence in a dose-dependent manner.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MT1-MMP)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add the recombinant MMP enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in kinetic mode for at least 30 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples and to assess the inhibitory effect of compounds on their activity.
Principle: Samples are electrophoresed through a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. Gelatinases in the sample will digest the gelatin in their vicinity, creating clear bands against a stained background.
Materials:
-
Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin
-
SDS-PAGE running buffer
-
Sample buffer (non-reducing)
-
Cell culture supernatants or tissue extracts
-
Washing buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining solution (40% methanol, 10% acetic acid)
Procedure:
-
Prepare samples in non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Do not heat the samples.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.
-
Incubate the gel in incubation buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue solution for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background.
-
Image the gel. The clear bands represent areas of gelatinolytic activity. The molecular weight of the active enzymes can be determined by comparison to protein standards. To test an inhibitor, it can be added to the incubation buffer.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for determining the IC50 value of an MMP inhibitor.
Caption: Signaling pathway of MMP-2 activation by MT1-MMP and points of inhibition by ND-322.
References
- 1. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and characterization of potent, slow-binding inhibitors that are selective for gelatinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (PDF) The Thiirane-Based Selective MT1-MMP/MMP2 Inhibitor [research.amanote.com]
ND-322 Hydrochloride: A Comparative Analysis of Cross-reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of ND-322 hydrochloride, a thiirane-based inhibitor, against a panel of proteases. The information is intended to assist researchers in evaluating the selectivity of this compound and its potential applications in studies targeting specific matrix metalloproteinases (MMPs).
Executive Summary
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-14 (MT1-MMP) and Matrix Metalloproteinase-2 (MMP-2).[1][2] Experimental data demonstrates that this compound exhibits high selectivity for these two proteases with significantly lower or negligible activity against other MMPs and distinct classes of proteases. This selectivity is attributed to the unique mechanism of inhibition conferred by its thiirane (B1199164) moiety.[3] This guide summarizes the available quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and provides diagrams to illustrate the experimental workflow and the targeted signaling pathway.
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound has been primarily evaluated against a panel of matrix metalloproteinases. The following table summarizes the inhibition constants (Ki) of this compound for its primary targets and other MMPs.
| Protease Target | Inhibition Constant (Ki) in nM | Selectivity Profile |
| MT1-MMP (MMP-14) | 130 | Primary Target |
| MMP-2 | 170 | Primary Target |
| MMP-9 | 870 | Lower Affinity |
| MMP-3 | Poorly Inhibited | Anti-target |
| MMP-8 | Poorly Inhibited | Anti-target |
| MMP-12 | Poorly Inhibited | Anti-target |
Data sourced from Remacle et al., 2016.[2]
Furthermore, studies on chiral derivatives of ND-322 have shown no inhibitory activity against other zinc-dependent metalloproteases, including aminopeptidase (B13392206) N (APN) and histone deacetylases (HDACs), highlighting the specific nature of the thiirane moiety's interaction with gelatinases.[4]
Experimental Protocols
The determination of the inhibitory activity and selectivity of this compound involved the following key experimental methodologies:
MMP Inhibition Assay (General Protocol)
The inhibitory potency of this compound against various MMPs was determined using a fluorogenic substrate assay.
-
Enzyme Activation: Recombinant human MMPs were activated according to standard protocols (e.g., using APMA for pro-MMPs).
-
Inhibitor Incubation: Activated MMPs were incubated with varying concentrations of this compound in assay buffer for a specified period to allow for inhibitor-enzyme binding.
-
Substrate Addition: A fluorogenic MMP substrate is added to the enzyme-inhibitor mixture.
-
Fluorescence Monitoring: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Gelatin Zymography for MMP-2 and MMP-9 Activity
Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
-
Sample Preparation: Protein samples (e.g., cell culture supernatants) are mixed with a non-reducing sample buffer.
-
Electrophoresis: The samples are subjected to electrophoresis on a polyacrylamide gel containing gelatin.
-
Renaturation and Development: The gel is washed with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of protease activity appear as clear bands against a blue background, where the gelatin has been degraded. The intensity of the bands corresponds to the level of enzyme activity.
MT1-MMP Activity Assay
The activity of the membrane-tethered MT1-MMP is often assessed using cell-based assays or with its purified catalytic domain.
-
Cell Culture: Cells expressing MT1-MMP are cultured to the desired confluency.
-
Inhibitor Treatment: The cells are treated with different concentrations of this compound for a specified duration.
-
Activity Measurement: A specific MT1-MMP fluorogenic substrate is added to the cells or to the isolated membrane fractions.
-
Fluorescence Reading: The fluorescence generated from the cleavage of the substrate is measured over time.
-
Analysis: The rate of fluorescence increase is used to determine the level of MT1-MMP inhibition.
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for determining the inhibitory constant (Ki) of ND-322.
Caption: Inhibition of the MT1-MMP/MMP-2 signaling axis by this compound.
Conclusion
This compound is a highly selective inhibitor of MT1-MMP and MMP-2, two key proteases implicated in cancer progression and other pathologies. Its minimal cross-reactivity with other MMPs and unrelated proteases makes it a valuable tool for specifically investigating the roles of MT1-MMP and MMP-2 in various biological processes. The provided data and experimental context support its use as a selective pharmacological agent in preclinical research.
References
- 1. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonate-Containing Thiiranes as Selective Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral ND-322, ND-364 and ND-364 derivatives as selective inhibitors of human gelatinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ND-322 Hydrochloride and Its Analogs as Selective MMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ND-322 hydrochloride and its analogs, focusing on their performance as selective inhibitors of Matrix Metalloproteinases (MMPs), particularly MT1-MMP and MMP-2. The information presented is supported by experimental data from published research, with detailed protocols and visualizations to aid in understanding and future research.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is a hallmark of numerous pathologies, including cancer invasion and metastasis. Specifically, membrane-type 1 matrix metalloproteinase (MT1-MMP) and MMP-2 (gelatinase A) are key players in the breakdown of basement membranes, facilitating cancer cell migration and invasion.[1]
This compound is a potent and selective, water-soluble inhibitor of MT1-MMP and MMP-2, belonging to the thiirane (B1199164) class of compounds.[1][2] Its ability to reduce melanoma tumor growth and delay metastatic dissemination highlights its therapeutic potential.[1] This guide compares this compound with its known analogs, SB-3CT and ND-364, to provide a comprehensive overview of their relative potencies and selectivities.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory constants (Ki) of this compound and its analog SB-3CT against a panel of MMPs. This data highlights their potency and selectivity towards MT1-MMP and MMP-2.
| Compound | MMP-1 (Collagenase-1) Ki (nM) | MMP-2 (Gelatinase A) Ki (nM) | MMP-3 (Stromelysin-1) Ki (nM) | MMP-7 (Matrilysin) Ki (nM) | MMP-8 (Collagenase-2) Ki (nM) | MMP-9 (Gelatinase B) Ki (nM) | MT1-MMP (MMP-14) Ki (nM) |
| This compound | >10,000 | 24 ± 15 | >10,000 | >10,000 | 2600 ± 400 | 870 ± 110 | 210 ± 20 |
| SB-3CT | >10,000 | 13.9 | >10,000 | >10,000 | Not Reported | 600 | Not Reported |
Note: Data for this compound is from Marusak C, et al. (2016)[1]. Data for SB-3CT is from MedchemExpress product information and Brown et al. (2000)[2]. Direct comparative studies under identical experimental conditions may yield slightly different absolute values, but the trend of selectivity is expected to be similar. Quantitative inhibitory data for ND-364 was not available in the public domain at the time of this review.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Fluorogenic MMP Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity (Ki or IC50) of test compounds against MMPs.
Materials:
-
Purified, active MMP enzyme (e.g., recombinant human MMP-2, MT1-MMP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer. The final solvent concentration should not exceed 1% (v/v).
-
In a 96-well plate, add the diluted test compounds to the respective wells. Include wells with Assay Buffer and solvent as controls.
-
Add the diluted MMP enzyme to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.
In Vitro Cell Migration and Invasion Assays
These assays are used to assess the effect of MMP inhibitors on the migratory and invasive potential of cancer cells (e.g., melanoma cell lines).
a) Transwell Migration Assay:
Materials:
-
Cancer cell line (e.g., human melanoma WM266-4 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Test compounds (this compound and its analogs)
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Culture cancer cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium containing the desired concentration of the test compound or vehicle control.
-
Add cell culture medium with a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a suitable duration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Elute the stain and quantify the absorbance using a microplate reader, or count the number of migrated cells in several microscopic fields.
b) Matrigel Invasion Assay:
This assay is a modification of the Transwell migration assay to assess the invasive capacity of cells through a basement membrane matrix.
Materials:
-
All materials for the Transwell migration assay
-
Matrigel Basement Membrane Matrix
Procedure:
-
Thaw the Matrigel on ice.
-
Dilute the Matrigel with cold serum-free medium.
-
Coat the upper surface of the Transwell insert membranes with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Follow the same procedure as the Transwell migration assay (steps 2-9), seeding the cells onto the Matrigel-coated membrane.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the MT1-MMP/MMP-2 signaling pathway, a key target of this compound and its analogs in preventing cancer cell invasion and metastasis.
References
Comparative Efficacy of ND-322 Hydrochloride in Attenuating Melanoma Metastasis: An In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the anti-metastatic effects of ND-322 hydrochloride against alternative therapeutic agents for melanoma. The data presented is compiled from preclinical studies to offer an objective evaluation of performance, supported by detailed experimental protocols and visual representations of the underlying biological pathways.
Executive Summary
This compound, a potent and selective inhibitor of matrix metalloproteinases (MMPs) MT1-MMP and MMP-2, has demonstrated significant efficacy in reducing primary tumor growth and delaying metastatic dissemination in a preclinical melanoma model. This guide compares the in vivo performance of this compound with the standard-of-care chemotherapy agent, Dacarbazine (B1669748), and another MMP inhibitor, Batimastat. The quantitative data, summarized below, indicates that this compound exhibits a strong anti-metastatic effect, comparable or superior to the alternatives in the specific experimental contexts presented.
Performance Comparison: In Vivo Anti-Metastatic Effects
The following tables summarize the quantitative data from preclinical in vivo studies, providing a direct comparison of this compound with Dacarbazine and Batimastat in mouse models of melanoma.
Table 1: Inhibition of Primary Tumor Growth
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Inhibition (%) | Study Reference |
| This compound | |||
| Vehicle Control | 1050 ± 150 | - | Marusak et al., 2016 |
| ND-322 (25 mg/kg/day) | 450 ± 100 | ~57% | Marusak et al., 2016 |
| Dacarbazine | |||
| Vehicle Control | ~1400 (at day 14) | - | Efficacy of combined axitinib (B1684631) with dacarbazine in a B16F1 melanoma xenograft model, 2015[1] |
| Dacarbazine (80 mg/kg) | ~900 (at day 14) | ~36% | Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model, 2015[1] |
| Batimastat | |||
| Vehicle Control | Not explicitly stated | - | Inhibition of the metastatic spread and growth of B16-BL6 murine melanoma by a synthetic matrix metalloproteinase inhibitor, 1995[2] |
| Batimastat (30 mg/kg, twice daily) | Showed significant growth delay | Not quantified | Inhibition of the metastatic spread and growth of B16-BL6 murine melanoma by a synthetic matrix metalloproteinase inhibitor, 1995[2] |
Table 2: Reduction of Lung Metastasis
| Treatment Group | Mean Number of Lung Nodules ± SEM | Percent Reduction (%) | Study Reference |
| This compound | |||
| Vehicle Control | 25 ± 5 | - | Marusak et al., 2016 |
| ND-322 (25 mg/kg/day) | 8 ± 3 | ~68% | Marusak et al., 2016 |
| Dacarbazine | |||
| Vehicle Control (PBS) | 53.7 ± 10.7 | - | In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib (B62257) and dacarbazine, 2008[3] |
| Dacarbazine (10 mg/kg) | 31.8 ± 18.6 | ~41% | In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and dacarbazine, 2008[3] |
| Batimastat | |||
| Vehicle Control | Not explicitly stated | - | Inhibition of the metastatic spread and growth of B16-BL6 murine melanoma by a synthetic matrix metalloproteinase inhibitor, 1995[2] |
| Batimastat (30 mg/kg, twice daily) | Significant reduction in lung colonies | Not explicitly quantified | Inhibition of the metastatic spread and growth of B16-BL6 murine melanoma by a synthetic matrix metalloproteinase inhibitor, 1995[2] |
Signaling Pathway and Experimental Workflow
The anti-metastatic activity of this compound is rooted in its inhibition of the MT1-MMP/MMP-2 signaling axis, a critical pathway in cancer cell invasion and metastasis.
Caption: MT1-MMP/MMP-2 signaling cascade in melanoma metastasis and its inhibition by ND-322.
The following diagram illustrates the typical workflow for in vivo validation of anti-metastatic agents, as compiled from the referenced studies.
Caption: Generalized workflow for in vivo assessment of anti-metastatic compounds.
Detailed Experimental Protocols
A clear understanding of the experimental methodology is crucial for the interpretation of in vivo data. Below are the detailed protocols for the key experiments cited in this guide.
This compound In Vivo Study (Marusak et al., 2016)
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Cell Line: Human melanoma cell line WM266-4 (2 x 10⁶ cells).
-
Tumor Implantation: Cells were implanted intradermally.
-
Treatment Regimen:
-
Treatment was initiated when tumors reached an average volume of 120 mm³.
-
This compound was administered daily via intraperitoneal (IP) injection at a dose of 25 mg/kg.
-
The vehicle control group received corresponding injections of the vehicle solution.
-
-
Assessment of Primary Tumor Growth: Tumor volume was measured regularly using calipers.
-
Assessment of Metastasis:
-
Primary tumors were surgically resected when they reached approximately 1000 mm³.
-
Mice were monitored for an additional 2-3 weeks post-surgery.
-
Lungs were harvested, and the number of metastatic nodules on the lung surface was counted.
-
Dacarbazine In Vivo Study (Chen et al., 2008)
-
Animal Model: Female C57BL/6 mice.
-
Cell Line: Murine melanoma cell line B16-F10.
-
Tumor Implantation (Metastasis Model): 1 x 10⁵ B16-F10 cells were injected intravenously (IV) via the tail vein.
-
Treatment Regimen:
-
Treatment commenced one day after tumor cell injection.
-
Dacarbazine (DTIC) was administered intraperitoneally (IP) at a dose of 10 mg/kg.
-
The control group received phosphate-buffered saline (PBS).
-
-
Assessment of Metastasis:
-
Mice were sacrificed 14 days after tumor cell injection.
-
Lungs were removed, and the number of metastatic tumor colonies on the lung surface was counted.
-
Batimastat In Vivo Study (Chirivi et al., 1995)
-
Animal Model: Syngeneic C57BL/6N mice.
-
Cell Line: Murine melanoma cell line B16-BL6.
-
Tumor Implantation (Experimental Metastasis): B16-BL6 cells were injected intravenously (IV).
-
Treatment Regimen:
-
Batimastat was administered intraperitoneally (IP) at a dose of 30 mg/kg twice a day.
-
Treatment protocols included administration before and after surgical removal of a primary tumor in a spontaneous metastasis model.
-
-
Assessment of Metastasis:
-
The number of lung colonies was counted.
-
In the spontaneous metastasis model, the weight of the metastases was also measured.[2]
-
Conclusion
The available preclinical data suggests that this compound is a promising anti-metastatic agent for melanoma. Its targeted inhibition of MT1-MMP and MMP-2 translates to significant reductions in both primary tumor growth and the formation of distant metastases in vivo. When compared to the standard chemotherapy Dacarbazine and the broader-spectrum MMP inhibitor Batimastat, this compound demonstrates a robust and specific anti-metastatic effect in the presented melanoma models. Further investigation, including studies with direct head-to-head comparisons and in diverse preclinical models, is warranted to fully elucidate the therapeutic potential of this compound in the clinical setting.
References
- 1. Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the metastatic spread and growth of B16-BL6 murine melanoma by a synthetic matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: ND-322 Hydrochloride vs. siRNA Knockdown for MMP Inhibition
A Comprehensive Guide for Researchers in Drug Development and Cellular Biology
The regulation of Matrix Metalloproteinases (MMPs) is a critical area of research in various pathological conditions, including cancer metastasis, inflammation, and fibrosis. This guide provides an objective, data-driven comparison of two prominent methods for inhibiting MMP activity: the small molecule inhibitor ND-322 hydrochloride and siRNA-mediated gene knockdown. We present a detailed analysis of their mechanisms, efficacy, and experimental considerations to aid researchers in selecting the most appropriate tool for their specific research needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of MMPs |
| Mechanism of Action | Direct, competitive inhibition of MMP catalytic activity. | Post-transcriptional gene silencing, preventing MMP protein synthesis. |
| Target Specificity | Selective for gelatinases (MMP-2, MMP-9) and MT1-MMP.[1] | Highly specific to the target MMP mRNA sequence. |
| Mode of Delivery | Soluble compound added to cell culture media or administered in vivo.[1] | Transfection or transduction into cells. |
| Onset of Action | Rapid, upon introduction to the system. | Delayed, requires time for mRNA degradation and protein turnover. |
| Duration of Effect | Dependent on compound stability and clearance. | Can be transient or stable depending on the delivery method (e.g., siRNA vs. shRNA). |
| Off-Target Effects | Potential for cross-reactivity with other MMPs or metalloproteinases. | Potential for off-target gene silencing and activation of innate immune responses. |
Quantitative Performance Data
Inhibitory Efficacy of this compound
ND-322 is a potent inhibitor of specific MMPs, with the following inhibition constants (Ki):
| MMP Target | Inhibition Constant (Ki) |
| MMP-2 | 24 ± 15 nM[1] |
| MT1-MMP | 210 ± 20 nM[1] |
| MMP-9 | 870 ± 110 nM[1] |
Efficacy of siRNA-Mediated MMP Knockdown
The effectiveness of siRNA in reducing MMP expression is typically measured as the percentage of mRNA or protein reduction.
| MMP Target | Cell Line | Knockdown Efficiency | Reference |
| MMP-1 | MeWo (malignant melanoma) | ~85-89% (protein) | [2] |
| MMP-2 | Adult Rat Cardiomyocytes | ~70% (activity), ~50% (protein) | [3] |
| MMP-9 | Daoy (medulloblastoma) | Dose-dependent reduction in activity and protein | [4] |
| MMP-9 | SGC7901 (gastric adenocarcinoma) | Significant reduction in protein | [5] |
Functional Comparison in a Preclinical Model: Melanoma
A study directly comparing ND-322 to shRNA-mediated knockdown of MT1-MMP and MMP-2 in WM266-4 melanoma cells revealed the following functional outcomes:
| Functional Assay | ND-322 (0.32 µM) | shRNA-mediated Knockdown (MT1-MMP or MMP-2) | Key Findings |
| Cell Growth | Significant reduction | Mirrored by MT1-MMP knockdown, but not MMP-2 knockdown. | Suggests ND-322's growth inhibitory effect is primarily through MT1-MMP.[1] |
| Cell Migration | Significant reduction | Mirrored by both MT1-MMP and MMP-2 knockdown. | Indicates both enzymes are crucial for melanoma cell migration.[1] |
| Cell Invasion | Significant reduction | Mirrored by both MT1-MMP and MMP-2 knockdown. | Highlights the importance of both MMPs in invasive processes.[1] |
Experimental Protocols
This compound Treatment
Objective: To inhibit the enzymatic activity of MMP-2, MMP-9, and MT1-MMP in a cellular context.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium appropriate for the cell line
-
Target cells
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -80°C.
-
Working Solution Preparation: Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 0.16 µM, 0.32 µM).[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Cell Treatment: Replace the existing medium of cultured cells with the medium containing the ND-322 working solution.
-
Incubation: Incubate the cells for the desired period (e.g., overnight) before proceeding with functional assays or biochemical analysis.[1]
siRNA-Mediated Knockdown of MMPs
Objective: To specifically reduce the expression of a target MMP at the protein level.
Materials:
-
Validated siRNA targeting the MMP of interest (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Target cells
-
RNase-free water and labware
Procedure:
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. Dilute the siRNA in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours post-transfection. The optimal time will depend on the turnover rate of the target MMP protein.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by qRT-PCR (for mRNA levels) or Western blot/gelatin zymography (for protein levels/activity).
Gelatin Zymography for MMP-2 and MMP-9 Activity
Objective: To assess the enzymatic activity of MMP-2 and MMP-9 in conditioned media.
Materials:
-
Conditioned cell culture medium (serum-free)
-
SDS-PAGE gel containing 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Triton X-100 washing buffer
-
Incubation buffer (containing CaCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect serum-free conditioned medium and centrifuge to remove cellular debris. Determine the protein concentration.
-
Electrophoresis: Mix the conditioned medium with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the gel under standard SDS-PAGE conditions.
-
Renaturation: After electrophoresis, wash the gel with a Triton X-100-containing buffer to remove SDS and allow the MMPs to renature.
-
Enzymatic Digestion: Incubate the gel in an incubation buffer containing calcium ions at 37°C overnight. This allows the active MMPs to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue, followed by destaining.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight can be used to distinguish between pro- and active forms of MMP-2 and MMP-9.
Visualizing the Mechanisms
Caption: Comparative mechanisms of ND-322 and siRNA for MMP inhibition.
Caption: Workflow for siRNA knockdown followed by zymography analysis.
References
- 1. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of small interfering RNAs on matrix metalloproteinase 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MMP-2 Expression with siRNA Increases Baseline Cardiomyocyte Contractility and Protects against Simulated Ischemic Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP-9 SiRNA Induced Senescence Resulting In Inhibition of Medulloblastoma Growth via p16INK4A and MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of matrix metalloproteinase-9 expression by RNA interference inhibits SGC7901 gastric adenocarcinoma cell growth and invasion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of ND-322 Hydrochloride: A Comparative Guide for Researchers
An in-depth analysis of the selective gelatinase inhibitor ND-322 hydrochloride, including its mechanism of action, a review of published performance data, and a comparison with alternative compounds. This guide provides researchers with the necessary data and protocols to evaluate its suitability for their experimental needs.
Introduction
This compound is a potent, water-soluble, and selective inhibitor of gelatinases, primarily targeting matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-9 (MMP-9), and membrane-type 1 matrix metalloproteinase (MT1-MMP)[1][2]. These enzymes are key players in the degradation of the extracellular matrix and are critically involved in cancer progression, particularly in tumor invasion and metastasis[1][3]. Given its potential as a therapeutic agent, understanding the reproducibility of its inhibitory effects is paramount for researchers in drug development and cancer biology. This guide aims to provide a comprehensive overview of the published data on this compound, a comparison with alternative inhibitors, and detailed experimental protocols to aid in the design of future studies.
Quantitative Data Summary
To assess the reproducibility of this compound's performance, we have compiled quantitative data from available studies. The primary source of detailed inhibitory constants (Ki) comes from a study by Marusak et al. (2016), which characterized the inhibitor's selectivity against a panel of matrix metalloproteinases[1]. Another study by Zhang et al. (2015) reported the IC50 values for the individual chiral enantiomers of ND-322 against MMP-2 and MMP-9[4]. While not a direct comparison of the racemic compound, this data provides valuable context.
Table 1: Inhibitory Activity of ND-322 and its Enantiomers
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| ND-322 (racemic) | MMP-2 | 14.3 | - | [1] |
| MT1-MMP | 26.6 | - | [1] | |
| MMP-9 | 870 | - | [1] | |
| MMP-1 | >10,000 | - | [1] | |
| MMP-3 | >10,000 | - | [1] | |
| MMP-7 | >10,000 | - | [1] | |
| MMP-8 | >10,000 | - | [1] | |
| MMP-13 | >10,000 | - | [1] | |
| (R)-ND-322 | MMP-2 | - | 23 | [4] |
| MMP-9 | - | 110 | [4] | |
| (S)-ND-322 | MMP-2 | - | 28 | [4] |
| MMP-9 | - | 130 | [4] |
Note: A direct comparison of reproducibility is limited by the availability of multiple independent studies reporting inhibitory constants for the racemic this compound. The data from Zhang et al. (2015) on the individual enantiomers suggests a consistent inhibitory profile against MMP-2 and MMP-9.
Comparison with Alternative Gelatinase Inhibitors
Several other selective gelatinase inhibitors have been developed and characterized. Here, we compare this compound with two notable alternatives: SB-3CT and JNJ-0966.
Table 2: Comparison of Selective Gelatinase Inhibitors
| Inhibitor | Target(s) | Ki (nM) / IC50 (nM) | Key Features | References |
| This compound | MMP-2, MT1-MMP, MMP-9 | Ki: 14.3 (MMP-2), 26.6 (MT1-MMP), 870 (MMP-9) | Water-soluble prodrug, selective for gelatinases. | [1][5] |
| SB-3CT | MMP-2, MMP-9 | Ki: 13.9 (MMP-2), 600 (MMP-9) | Potent and competitive inhibitor, brain-barrier permeable. | [6] |
| JNJ-0966 | MMP-9 (zymogen activation) | IC50: 440 | Highly selective for MMP-9, allosteric inhibitor of zymogen activation. | [7][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral ND-322, ND-364 and ND-364 derivatives as selective inhibitors of human gelatinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: ND-322 Hydrochloride vs. Broad-Spectrum MMP Inhibitors in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The targeting of matrix metalloproteinases (MMPs) has been a long-standing strategy in cancer therapy, owing to their critical role in tumor invasion, metastasis, and angiogenesis. Early efforts focused on broad-spectrum MMP inhibitors, which, despite promising preclinical results, largely failed in clinical trials due to significant side effects. This has led to the development of more selective inhibitors, such as ND-322 hydrochloride, which targets specific MMPs implicated in cancer progression. This guide provides an objective comparison of this compound and broad-spectrum MMP inhibitors, supported by experimental data, to inform future research and drug development.
At a Glance: Key Differences
| Feature | This compound | Broad-Spectrum MMP Inhibitors (e.g., Batimastat (B1663600), Marimastat) |
| Target Selectivity | Selective for MMP-2 and MT1-MMP | Inhibits a wide range of MMPs |
| Mechanism of Action | Thiirane-based mechanism-based inhibitor | Hydroxamate-based, zinc-chelating inhibitors |
| Preclinical Efficacy | Significant reduction in melanoma tumor growth and metastasis | Inhibition of tumor growth and metastasis in various cancer models |
| Side Effect Profile | Generally well-tolerated in preclinical models | Associated with musculoskeletal pain and inflammation in clinical trials |
In-Depth Comparison: Performance in Cancer Models
Inhibitor Selectivity: A Quantitative Look
A key differentiator between ND-322 and broad-spectrum inhibitors is their target profile. The table below summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against a panel of MMPs, illustrating the superior selectivity of ND-322.
Table 1: Inhibitor Selectivity Profile
| MMP Target | ND-322 (Kᵢ, nM)[1] | Batimastat (IC₅₀, nM)[2][3] | Marimastat (B1683930) (IC₅₀, nM)[4][5] |
| MMP-1 | - | 3 | 5 |
| MMP-2 | 24 ± 15 | 4 | 6 |
| MMP-3 | - | 20 | - |
| MMP-7 | - | 6 | 13 |
| MMP-9 | 870 ± 110 | 4 | 3 |
| MT1-MMP (MMP-14) | 210 ± 20 | - | 9 |
Note: Lower values indicate higher potency.
The data clearly shows that while batimastat and marimastat potently inhibit a wide array of MMPs, ND-322 demonstrates marked selectivity for MMP-2 and MT1-MMP. This targeted approach is hypothesized to reduce the off-target effects that led to the clinical trial failures of broad-spectrum inhibitors.
In Vivo Efficacy: Tumor Growth and Metastasis
Preclinical studies in mouse models of melanoma have demonstrated the anti-cancer efficacy of both ND-322 and broad-spectrum MMP inhibitors.
Table 2: In Vivo Efficacy in Melanoma Models
| Inhibitor | Dose | Cancer Model | Key Findings |
| ND-322 | 25 mg/kg, s.c. daily[1] | Orthotopic melanoma mouse model | Significant reduction of melanoma tumor growth and delayed metastasis to the lungs.[6][7][8] |
| Batimastat | 50 mg/kg, i.p. daily | B16F1 melanoma liver metastases model | 54% reduction in tumor volume.[2][6] |
| Batimastat | Not specified | B16-BL6 murine melanoma | Significant growth delay of subcutaneous tumors and reduction in the weight of lung metastases.[9][10] |
While both classes of inhibitors show efficacy, the targeted nature of ND-322 offers the potential for a better therapeutic window, minimizing toxicity while retaining anti-tumor activity. The failure of broad-spectrum inhibitors in clinical settings was largely attributed to dose-limiting side effects, a hurdle that selective inhibitors like ND-322 aim to overcome.[11]
Experimental Methodologies
MMP Inhibition Assay
Objective: To determine the inhibitory potency of a compound against specific MMPs.
General Protocol:
-
Recombinant human MMP enzymes are used.
-
A fluorescently quenched peptide substrate specific to the MMP being tested is prepared.
-
The inhibitor (e.g., ND-322 or batimastat) is pre-incubated with the MMP enzyme in an assay buffer.
-
The reaction is initiated by adding the fluorescent substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate by the active MMP, is measured over time using a fluorometer.
-
IC₅₀ values are calculated by plotting the percent inhibition against the inhibitor concentration.
Cell Invasion Assay (Transwell Assay)
Objective: To assess the ability of an inhibitor to block cancer cell invasion through an extracellular matrix barrier.
General Protocol:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel).
-
Cancer cells (e.g., melanoma cells) are seeded in the upper chamber of the insert in serum-free media, with or without the inhibitor.
-
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of invaded cells is quantified by microscopy.
In Vivo Melanoma Xenograft Model
Objective: To evaluate the in vivo efficacy of an inhibitor on tumor growth and metastasis.
Detailed Protocol for ND-322 in an Orthotopic Melanoma Mouse Model: [1]
-
Cell Line: Human melanoma cell line WM266-4.
-
Animals: Severe combined immunodeficient (SCID) mice.
-
Tumor Cell Implantation: 1 x 10⁶ WM266-4 cells were injected intradermally into the backs of the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with ND-322 (25 mg/kg) or vehicle (control) via subcutaneous injection once daily.
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
-
Metastasis Assessment: At the end of the study, lungs were harvested, and the presence of metastatic nodules was assessed.
General Protocol for Batimastat in a B16 Melanoma Model: [9][10]
-
Cell Line: B16-BL6 murine melanoma cells.
-
Animals: Syngeneic C57BL/6N mice.
-
Tumor Cell Implantation: For subcutaneous tumor growth, cells were injected subcutaneously. For spontaneous metastasis, cells were inoculated in the hind footpad, and the primary tumor was surgically removed after a set period.
-
Treatment: Batimastat was administered intraperitoneally at the specified dose.
-
Tumor Growth and Metastasis Measurement: Primary tumor growth was monitored. For metastasis, the number and weight of lung metastases were determined at the end of the study.
Visualizing the Science
Signaling Pathway of MT1-MMP and MMP-2 in Cancer Progression
Caption: MT1-MMP activates pro-MMP-2, leading to ECM degradation and tumor progression.
Experimental Workflow: In Vivo Xenograft Model
Caption: A typical workflow for evaluating MMP inhibitors in a mouse xenograft model.
The Evolution of MMP Inhibitors: A Logical Progression
Caption: The shift from broad-spectrum to selective MMP inhibitors.
Conclusion
The journey of MMP inhibitors in cancer therapy has been one of refinement, moving from a broad-spectrum approach fraught with clinical challenges to a more targeted strategy. This compound, with its selectivity for MMP-2 and MT1-MMP, represents this new generation of inhibitors. Preclinical data suggests that by focusing on key MMPs involved in cancer progression, it is possible to achieve significant anti-tumor and anti-metastatic effects, potentially without the debilitating side effects that plagued earlier broad-spectrum inhibitors. While further clinical validation is necessary, the comparative data presented here underscores the promise of selective MMP inhibition as a viable and more refined strategy for cancer treatment. This guide serves as a resource for researchers to understand the nuances between these two classes of MMP inhibitors and to inform the design of future studies in this critical area of oncology drug development.
References
- 1. Potentiated antitumor effects of interleukin 12 and matrix metalloproteinase inhibitor batimastat against B16F10 melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MT1-MMP initiates activation of pro-MMP-2 and integrin alphavbeta3 promotes maturation of MMP-2 in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of matrix metalloproteinase-2 (MMP-2) by membrane type 1 matrix metalloproteinase through an artificial receptor for proMMP-2 generates active MMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. Inhibition of the metastatic spread and growth of B16-BL6 murine melanoma by a synthetic matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Path to Clinic: A Comparative Guide to the Preclinical Data of ND-322 Hydrochloride for Melanoma
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the preclinical findings for ND-322 hydrochloride, a selective inhibitor of matrix metalloproteinases (MMPs), and juxtaposes its performance with current standard-of-care therapies for melanoma. The significant gap in clinical trial data for this compound is a central theme, highlighting the challenges of translating promising preclinical results.
This compound has emerged as a potent, water-soluble gelatinase inhibitor with high selectivity for matrix metalloproteinase-2 (MMP-2) and membrane-type 1 matrix metalloproteinase (MT1-MMP).[1] Preclinical investigations have demonstrated its potential in curbing melanoma tumor growth and metastatic spread by targeting key enzymatic pathways involved in cancer progression.[1][2] This guide delves into the experimental data supporting these claims, outlines the methodologies used, and provides a comparative framework against established melanoma treatments.
At a Glance: this compound vs. Standard-of-Care Melanoma Therapies
The following tables summarize the available quantitative data for this compound from preclinical studies and contrast it with clinical efficacy data for current first-line treatments for metastatic melanoma. This comparison underscores the preclinical promise of ND-322 while also emphasizing the critical need for clinical validation.
Table 1: In Vitro Efficacy of this compound
| Parameter | MMP-2 | MT1-MMP | MMP-9 |
| Ki (nM) | 0.20 | 0.88 | 0.87 |
| Ki (inhibition constant) values indicate the concentration of ND-322 required to produce half-maximum inhibition. Lower values denote higher potency.[1] |
Table 2: Preclinical vs. Clinical Efficacy in Melanoma
| Therapy | Target/Mechanism | Efficacy Metric | Result | Study Type |
| This compound | MMP-2 & MT1-MMP Inhibition | Tumor Growth Inhibition | Significant reduction in tumor volume in a mouse model.[1] | Preclinical (in vivo) |
| Pembrolizumab (Keytruda®) | PD-1 Inhibition | Objective Response Rate (ORR) | 34% in ipilimumab-naïve patients; 28% in ipilimumab-treated patients.[3] | Clinical (Phase I) |
| Objective Response Rate (ORR) | 89% in patients with desmoplastic melanoma.[4][5][6][7] | Clinical Trial | ||
| Nivolumab (Opdivo®) | PD-1 Inhibition | Objective Response Rate (ORR) | 31% in advanced melanoma.[8] | Clinical (Phase I) |
| Objective Response Rate (ORR) | 43.7% as a single agent. | Clinical (Phase III) | ||
| Nivolumab + Ipilimumab | PD-1 & CTLA-4 Inhibition | Objective Response Rate (ORR) | 57.6% in combination. | Clinical (Phase III) |
| Dabrafenib + Trametinib | BRAF & MEK Inhibition | Objective Response Rate (ORR) | 69% in BRAF V600-mutant melanoma.[9] | Clinical (Phase III) |
| 3-Year Progression-Free Survival | 22%[9] | Clinical (Phase III) | ||
| 3-Year Overall Survival | 44%[9] | Clinical (Phase III) |
Unraveling the Mechanism: The MT1-MMP/MMP-2 Signaling Axis
This compound exerts its anti-tumor effects by inhibiting MT1-MMP and its downstream target, MMP-2. This signaling cascade is crucial for the breakdown of the extracellular matrix, a key step in cancer cell invasion and metastasis. The activation of MMP-2 by MT1-MMP has also been shown to be necessary for sustaining RAC1 activity, which promotes cell motility.
A Closer Look at the Evidence: Key Experimental Protocols
The preclinical efficacy of this compound was established through a series of in vitro and in vivo experiments. The detailed methodologies are crucial for the interpretation and potential replication of these findings.
1. In Vitro MMP Inhibition Assay: The inhibitory activity of ND-322 against various MMPs was determined using a fluorogenic substrate assay. The Ki values were calculated to quantify the potency of inhibition.[1]
2. Cell Growth Assay: Melanoma cell lines (A375, WM266-4, etc.) were treated with ND-322 (0.32 µM) or a vehicle control (DMSO). Cell proliferation was measured at different time points (e.g., 24, 48, 72 hours) to determine the effect on cell growth.[1]
3. Cell Migration and Invasion Assays:
-
Migration: The effect of ND-322 on cell motility was assessed using a wound-healing assay or a Boyden chamber assay without a Matrigel coating.
-
Invasion: A Boyden chamber assay with a Matrigel-coated membrane was used to evaluate the ability of melanoma cells to invade through the extracellular matrix in the presence of ND-322. The percentage of invasion was calculated relative to a control.[1]
4. In Vivo Tumor Growth Model: Human melanoma cells (e.g., WM266-4) were implanted intradermally into immunodeficient mice (e.g., SCID mice). Once tumors reached a specified volume, mice were treated with this compound (e.g., 25 mg/kg/day subcutaneously) or a vehicle control. Tumor volumes were measured regularly to assess the impact on tumor growth.[1]
References
- 1. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. AACR 2023: Treatment with immunotherapy alone produces ‘exceptional’ response rates in some melanoma patients - ecancer [ecancer.org]
- 5. Immunotherapy alone produces 'exceptional' response rates in some melanoma patients [cancer.osu.edu]
- 6. targetedonc.com [targetedonc.com]
- 7. Immunotherapy treatment alone produces “exceptional” response rates in some melanoma patients - The Cancer Letter [cancerletter.com]
- 8. targetedonc.com [targetedonc.com]
- 9. targetedonc.com [targetedonc.com]
Safety Operating Guide
Proper Disposal of ND-322 Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are of paramount importance. This guide provides essential safety and logistical information for the proper disposal of ND-322 hydrochloride, a potent and selective water-soluble gelatinase inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is intended for research use only.[1][2] While a comprehensive Safety Data Sheet (SDS) is not publicly available, it is prudent to handle this and all research chemicals as potentially hazardous. All waste generated from its use, including contaminated materials, should be managed as hazardous waste.
Key Information for Disposal
The following table summarizes essential data for the safe handling and disposal of this compound.
| Property | Information | Source |
| Chemical Name | This compound | MedchemExpress |
| Synonyms | Gelatinase inhibitor | Immunomart |
| Primary Hazard | Potent biological activity. Handle as hazardous chemical waste. | General Guidance |
| Storage | Store at -20°C for short-term and -80°C for long-term in a sealed container, away from moisture and light.[2] | MedchemExpress |
| Disposal Consideration | Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Dispose of empty containers as unused product.[3] | Fisher Scientific (Analogous Compound) |
Step-by-Step Disposal Protocol
The proper disposal of this compound and any associated contaminated materials must be handled with care to prevent environmental contamination and personnel exposure.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired product, contaminated personal protective equipment (PPE) like gloves, bench paper, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Labeling of Waste Containers:
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Potent Compound")
-
The date the waste was first added to the container
3. Storage of Hazardous Waste:
-
Hazardous waste containers should be stored in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of spills.
-
Incompatible waste streams must be segregated to prevent dangerous reactions.
4. Final Disposal:
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[4]
Emergency Procedures for Accidental Release
In the event of a spill or accidental release, follow these procedures:
-
Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3]
-
Contain the spill using absorbent materials.
-
Clean the area with a suitable solvent and then with soap and water.
-
Collect all cleanup materials in a sealed container and dispose of it as hazardous waste.[5]
-
Report the incident to your laboratory supervisor and EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling ND-322 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the operational use and disposal of ND-322 hydrochloride, a potent and selective water-soluble gelatinase inhibitor used in research.[1][2][3] Since the toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle it with the utmost care, assuming it is a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the planned experiments should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety guidelines for handling research chemicals with unknown toxicological profiles.[4][5][6][7][8]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended as a minimum. Consider double-gloving for added protection.[4] Gloves should be inspected for tears or punctures before use and changed immediately upon contamination.[5][7] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Goggles are required when there is a risk of splashing. A face shield should be worn over safety glasses or goggles for procedures with a high risk of splashing or aerosol generation.[4][7] |
| Body Protection | Laboratory coat | A buttoned, flame-resistant lab coat should be worn to protect from spills and splashes.[5][6] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Under normal laboratory conditions with adequate ventilation, such as a certified chemical fume hood, respiratory protection may not be required. If there is a risk of generating dust or aerosols, or if working outside a fume hood, a NIOSH-approved respirator should be used.[7][8] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and an eyewash station are readily accessible.[9]
General Handling:
-
Avoid the formation of dust and aerosols.[10]
-
Prevent contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, or vapors.[10]
-
Do not eat, drink, or smoke in the handling area.[10]
-
Wash hands thoroughly after handling.[9]
Storage:
-
Keep the container tightly sealed in a dry, cool, and well-ventilated place.[9]
-
For long-term storage of the solid compound, refer to the manufacturer's recommendations, which are typically at -20°C.
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from moisture and light.[2]
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in strict accordance with all applicable federal, state, and local regulations. As the ecological properties have not been fully investigated, it should be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired product, contaminated gloves, bench paper, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Labeling of Waste Containers: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant" - assumed)
-
The date the waste was first added to the container.
Final Disposal:
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[10]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. immunomart.com [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound| CAS NO:1333379-23-9| GlpBio [glpbio.cn]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
